Sulthiame-d4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O4S2 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H14N2O4S2/c11-18(15,16)10-5-3-9(4-6-10)12-7-1-2-8-17(12,13)14/h3-6H,1-2,7-8H2,(H2,11,15,16)/i3D,4D,5D,6D |
InChI Key |
HMHVCUVYZFYAJI-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2CCCCS2(=O)=O)[2H])[2H])S(=O)(=O)N)[2H] |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Sulthiame-d4: A Technical Guide to its Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulthiame-d4 is the deuterated analog of Sulthiame, a sulfonamide-based carbonic anhydrase inhibitor used as an anticonvulsant medication. The strategic replacement of four hydrogen atoms with deuterium on the benzene ring of Sulthiame offers a valuable tool for pharmacokinetic and metabolic studies. This modification can potentially alter the drug's metabolic profile due to the kinetic isotope effect, leading to a longer half-life and modified pharmacokinetics compared to its non-deuterated counterpart. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Properties and Structure
This compound is a stable, isotopically labeled compound with the systematic IUPAC name 4-(tetrahydro-1,1-dioxido-2H-1,2-thiazin-2-yl)benzenesulfonamide-d4. The four deuterium atoms are located on the phenyl ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₀D₄N₂O₄S₂ | [1] |
| Molecular Weight | 294.38 g/mol | [1] |
| CAS Number | 1795021-05-4 | [1] |
| Unlabeled CAS Number | 61-56-3 | [1] |
| Appearance | Beige to Light Brown Solid | [2] |
| Melting Point | >173°C (decomposed) | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [2] |
| SMILES | O=S1(=O)N(C2=C(C(=C(S(N)(=O)=O)C(=C2[2H])[2H])[2H])[2H])CCCC1 | [1] |
Mechanism of Action
The primary mechanism of action of Sulthiame, and presumably this compound, is the inhibition of carbonic anhydrase (CA) enzymes.[3] CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. By inhibiting CA, Sulthiame leads to an accumulation of carbonic acid and a subsequent decrease in pH in neuronal tissues. This localized acidosis is thought to reduce neuronal hyperexcitability and thus suppress seizures.
Experimental Protocols
Proposed Synthesis of this compound
While a specific, detailed synthesis of this compound has not been published in peer-reviewed literature, a plausible route can be proposed based on modern methods for the deuteration of aromatic sulfonamides. One such approach involves an iridium-catalyzed hydrogen-isotope exchange (HIE) reaction. This method is advantageous due to its high selectivity for C-H bonds ortho to a directing group, in this case, the sulfonamide.[1][4]
Materials:
-
Sulthiame (unlabeled)
-
Deuterium gas (D₂) or deuterated solvent (e.g., benzene-d₆)
-
Iridium catalyst, e.g., [Ir(cod)(IMes)(PPh₃)]PF₆ (cod = 1,5-cyclooctadiene, IMes = 1,3-dimesitylimidazol-2-ylidene)
-
Anhydrous, degassed solvent (e.g., dichloromethane)
-
Standard Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with Sulthiame and the iridium catalyst (typically 1-5 mol%).
-
Anhydrous, degassed solvent is added to dissolve the reactants.
-
The reaction vessel is sealed and connected to a manifold with a deuterium gas supply.
-
The atmosphere in the reaction vessel is replaced with deuterium gas by several vacuum/backfill cycles.
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature to 50°C) for a set period (e.g., 12-24 hours).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford this compound.
-
The level of deuterium incorporation is determined by ¹H NMR and mass spectrometry.
Analytical Methodology: Quantification by LC-MS/MS
This compound is commonly used as an internal standard for the accurate quantification of Sulthiame in biological matrices. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been described for this purpose.[4]
Sample Preparation (Plasma):
-
To 100 µL of human plasma, add 300 µL of methanol containing a known concentration of this compound as the internal standard.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Sulthiame | 291.0 | 156.0 |
| This compound | 295.1 | 160.0 |
Quantification:
The concentration of Sulthiame in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of Sulthiame.
Pharmacokinetics
Specific pharmacokinetic studies on this compound are not extensively available in the public domain. However, the deuteration of drugs is a well-established strategy to favorably alter their pharmacokinetic properties.[1] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic cleavage by cytochrome P450 enzymes (the kinetic isotope effect). This can result in:
-
Increased half-life: The drug remains in the body for a longer period.
-
Increased exposure (AUC): The overall amount of drug the body is exposed to is higher.
-
Reduced formation of certain metabolites: This could potentially lead to a better safety profile.
Pharmacokinetic studies of unlabeled Sulthiame have shown it to be well-absorbed orally with a half-life of approximately 15 hours in adults.[5] It is anticipated that this compound would exhibit a longer half-life and increased systemic exposure compared to its non-deuterated counterpart. However, dedicated in vivo studies are required to confirm these hypotheses and to fully characterize the pharmacokinetic profile of this compound.
Conclusion
References
An In-depth Technical Guide to the Synthesis and Purification of Sulthiame-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route and purification strategy for Sulthiame-d4. The information is compiled from established chemical literature and adapted for the specific target molecule, focusing on providing detailed experimental protocols and relevant data for research and development purposes.
Introduction
Sulthiame, a carbonic anhydrase inhibitor, is an anticonvulsant drug used in the treatment of epilepsy. The deuterated analog, this compound, in which four hydrogen atoms on the phenyl ring are replaced by deuterium, serves as a valuable internal standard for pharmacokinetic and metabolic studies. The introduction of deuterium atoms provides a distinct mass shift, enabling accurate quantification in complex biological matrices by mass spectrometry. This guide outlines a plausible and detailed method for the synthesis and purification of this compound, specifically 4-(1,1-dioxidotetrahydro-2H-1,2-thiazin-2-yl)benzene-2,3,5,6-d4-sulfonamide.
Proposed Synthesis of this compound
The most direct and efficient method for the preparation of this compound is through a late-stage, transition-metal-catalyzed hydrogen-deuterium (H/D) exchange on the aromatic ring of unlabeled Sulthiame. Iridium-catalyzed C-H activation is a well-established method for the ortho-deuteration of aromatic compounds containing directing groups, such as sulfonamides.
Synthetic Pathway
The proposed synthetic pathway involves the direct ortho-deuteration of the phenyl ring of Sulthiame using an iridium catalyst and a deuterium source, typically deuterium oxide (D₂O). The sulfonamide group directs the iridium catalyst to activate the C-H bonds at the ortho positions, facilitating the exchange with deuterium.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Iridium-Catalyzed Ortho-Deuteration
This protocol is adapted from established procedures for the iridium-catalyzed deuteration of primary aromatic sulfonamides.
Materials:
-
Sulthiame (unlabeled)
-
[(COD)Ir(IPr)Cl] (Chloro(1,5-cyclooctadiene)(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)iridium(I)) or a similar iridium-N-heterocyclic carbene (NHC) complex
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add Sulthiame (1 equivalent) and the iridium catalyst (e.g., [(COD)Ir(IPr)Cl], 1-5 mol%).
-
Solvent and Deuterium Source: Add anhydrous THF to dissolve the reactants. Following this, add deuterium oxide (D₂O, a significant excess, e.g., 20-50 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture vigorously at a controlled temperature. The reaction can often proceed at ambient temperature, but gentle heating (e.g., 40-60 °C) may be required to achieve a high level of deuteration. Monitor the reaction progress by taking small aliquots and analyzing by LC-MS to observe the incorporation of deuterium.
-
Work-up: Upon completion of the reaction (as determined by LC-MS), cool the mixture to room temperature. Remove the THF under reduced pressure. The remaining aqueous solution can be extracted with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification is necessary to remove any remaining unlabeled Sulthiame and the iridium catalyst.
Purification of this compound
Purification of the deuterated product is critical to ensure high isotopic purity for its use as an internal standard. Preparative High-Performance Liquid Chromatography (HPLC) is the recommended method for this purpose.
Purification Workflow
The crude product from the synthesis is first subjected to a preliminary purification, such as flash chromatography, to remove the bulk of the catalyst. The final purification to separate this compound from any remaining unlabeled or partially deuterated Sulthiame is achieved by preparative HPLC.
Caption: Purification workflow for this compound.
Experimental Protocol: Preparative HPLC
This protocol is based on published HPLC methods for the analysis of unlabeled Sulthiame and can be scaled up for preparative purposes.
Instrumentation and Conditions:
| Parameter | Specification |
| Column | Reversed-phase C18 (preparative scale) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized based on analytical separation (e.g., 10-90% B over 30 minutes) |
| Flow Rate | Dependent on column dimensions (e.g., 20-50 mL/min) |
| Detection | UV at 245 nm |
| Injection Volume | Dependent on sample concentration and column capacity |
Procedure:
-
Sample Preparation: Dissolve the semi-purified this compound in a suitable solvent, such as methanol or the initial mobile phase composition.
-
Chromatography: Inject the sample onto the equilibrated preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Analysis of Fractions: Analyze the collected fractions by analytical LC-MS to confirm the purity and isotopic enrichment.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, highly purified this compound.
Characterization and Data Presentation
Thorough characterization of the final product is essential to confirm its identity, purity, and level of deuteration.
Analytical Techniques
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound and determine the isotopic distribution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the absence of protons at the 2, 3, 5, and 6 positions of the phenyl ring.
-
²H NMR: To confirm the presence of deuterium at the expected positions.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Quantitative Data Summary
The following table summarizes the expected analytical data for successfully synthesized and purified this compound.
| Parameter | Expected Value |
| Chemical Formula | C₁₀H₁₀D₄N₂O₄S₂ |
| Molecular Weight | 294.38 g/mol |
| Appearance | White to off-white solid |
| Chemical Purity (HPLC) | > 98% |
| Isotopic Purity (MS) | > 99 atom % D |
| ¹H NMR | Signals corresponding to the tetrahydrothiazine ring protons and the sulfonamide protons, with significantly reduced or absent signals for the aromatic protons. |
| Mass Spectrum (M+H)⁺ | m/z ≈ 295.07 |
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. The proposed iridium-catalyzed H/D exchange offers a direct and efficient route to the desired deuterated product. The outlined purification strategy, centered around preparative HPLC, is designed to achieve the high chemical and isotopic purity required for its application as an internal standard in demanding analytical methods. Researchers and drug development professionals can utilize this guide as a foundational resource for the in-house production of this compound.
Mechanism of action of deuterated Sulthiame
An In-depth Technical Guide on the Core Mechanism of Action of Deuterated Sulthiame
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of deuterated sulthiame, an investigational carbonic anhydrase inhibitor. By substituting specific hydrogen atoms with deuterium, this molecule is engineered to leverage the kinetic isotope effect, aiming for an optimized pharmacokinetic profile compared to its parent compound, sulthiame. This document details its primary molecular target, the resulting physiological cascade, and the experimental methodologies used for its characterization. Quantitative data are presented in tabular format, and key conceptual frameworks are visualized through diagrams to facilitate understanding for researchers, scientists, and drug development professionals.
Introduction: Rationale for Deuteration of Sulthiame
Sulthiame is a sulfonamide-based anticonvulsant drug that has been utilized in the treatment of various forms of epilepsy, particularly benign focal epilepsies of childhood.[1][2] Its primary mechanism of action is the inhibition of carbonic anhydrase (CA) enzymes.[3][4] A significant limitation of sulthiame is its pharmacokinetic profile, which is characterized by a relatively short elimination half-life, necessitating frequent dosing and leading to fluctuations in plasma concentrations.[5]
Deuteration, the selective replacement of hydrogen with its stable, heavier isotope deuterium, offers a strategic approach to improving a drug's metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. For sulthiame, deuteration is intended to reduce the rate of metabolic clearance, thereby prolonging its half-life and increasing systemic exposure, which could lead to a more stable therapeutic window and improved patient compliance.
Molecular Mechanism of Action
Primary Target: Carbonic Anhydrase Inhibition
The principal molecular target for both sulthiame and its deuterated analogue is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1][3][6] These enzymes are ubiquitous and catalyze the rapid, reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).
By inhibiting CA, sulthiame leads to an accumulation of CO₂ and a subsequent decrease in intracellular pH (acidosis) within central nervous system neurons.[3][6][7] This modest intracellular acidosis is believed to be a key contributor to its anticonvulsant effect by reducing neuronal hyperexcitability.[6][7]
Signaling Pathway of Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase by deuterated sulthiame initiates a cascade of events that ultimately suppresses epileptiform activity. The drug readily crosses the neuronal membrane to inhibit intracellular CA isoforms. This disruption of pH homeostasis affects the function of various ion channels and receptors.
Caption: Core signaling pathway for deuterated sulthiame.
Carbonic Anhydrase Isoform Inhibition
Sulthiame is not a selective inhibitor and demonstrates activity against multiple CA isoforms. Its therapeutic and side-effect profile is a composite of its effects on these different isoforms. Deuteration is not expected to alter the intrinsic inhibitory activity (Kᵢ) of the molecule, as this is determined by its binding to the enzyme's active site, a process that does not typically involve C-H bond cleavage.
Table 1: Inhibitory Potency (Kᵢ) of Sulthiame Against Key Human CA Isoforms
| Isoform | Kᵢ (nM) | Physiological Relevance |
|---|---|---|
| CA II | 6 nM | Highly abundant cytosolic isoform in various tissues, including the brain. |
| CA IV | 134 nM | Membrane-bound isoform. |
| CA VA/VB | 81 nM / 112 nM | Mitochondrial isoforms. |
| CA VII | 56 nM | Cytosolic isoform predominantly expressed in the brain. |
| CA IX | 25 nM | Transmembrane isoform, primarily associated with tumors. |
| CA XII | 39 nM | Transmembrane isoform found in various tissues, including the brain. |
Source: Data compiled from kinetic studies of mammalian carbonic anhydrase isoforms.[8]
Pharmacokinetics: The Deuteration Advantage
The primary differentiation of deuterated sulthiame from its parent compound lies in its pharmacokinetic profile. By slowing metabolism, deuteration is projected to increase the drug's half-life (t½) and area under the curve (AUC), leading to greater and more sustained drug exposure from a given dose.
Table 2: Comparison of Projected Pharmacokinetic Parameters
| Parameter | Sulthiame | Deuterated Sulthiame (Projected) | Expected Change |
|---|---|---|---|
| Elimination Half-life (t½) | 5-15 hours[9] | 15-45 hours | Increased |
| Area Under the Curve (AUC) | Variable | Increased | Increased |
| Metabolic Clearance (CL) | Moderate-High | Reduced | Decreased |
Note: Values for deuterated sulthiame are projected based on the principles of the kinetic isotope effect and are subject to confirmation in clinical studies. Sulthiame's half-life can be shorter in children and is affected by co-medications.[5]
Logical Framework for Deuteration
The rationale for developing deuterated sulthiame is based on a direct causal chain originating from fundamental chemical principles.
Caption: The logical basis for deuterated sulthiame's design.
Experimental Protocols
Characterization of deuterated sulthiame requires a suite of in vitro and in vivo experiments to confirm its mechanism, potency, and pharmacokinetic profile.
In Vitro Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀/Kᵢ) of deuterated sulthiame against specific human CA isoforms.
Methodology (Stopped-Flow CO₂ Hydration Assay):
-
Enzyme and Compound Preparation: Recombinant human CA isoforms are purified. Deuterated sulthiame is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.
-
Assay Buffer: A pH-sensitive indicator dye (e.g., p-nitrophenol) in a suitable buffer (e.g., Tris-HCl) is prepared.
-
Reaction Initiation: The enzyme solution, with or without the inhibitor, is rapidly mixed with a CO₂-saturated aqueous solution in a stopped-flow spectrophotometer.
-
Data Acquisition: The rate of the catalyzed CO₂ hydration reaction is monitored by measuring the change in absorbance of the pH indicator over a short time frame (milliseconds). The initial reaction velocity is calculated.
-
Data Analysis: The reaction rates at various inhibitor concentrations are plotted to generate a dose-response curve. The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is calculated from this curve. The Kᵢ is then determined using the Cheng-Prusoff equation.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile (t½, Cmax, AUC) of deuterated sulthiame in an animal model and compare it to non-deuterated sulthiame.
Methodology (Rodent Model):
-
Animal Model: Male Sprague-Dawley rats (n=6-8 per group) are used.
-
Drug Administration: Animals are administered a single oral dose of either deuterated sulthiame or sulthiame.
-
Blood Sampling: Serial blood samples are collected via a cannulated vein (e.g., jugular vein) at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours).
-
Sample Processing: Plasma is isolated by centrifugation and stored at -80°C.
-
Bioanalysis: Plasma concentrations of the parent drug are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. A deuterated internal standard is typically used for this analysis.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate key parameters such as AUC, Cmax, Tmax, and t½.
Experimental Workflow Visualization
The process for evaluating a novel compound like deuterated sulthiame follows a structured progression from in vitro characterization to in vivo assessment.
Caption: High-level preclinical experimental workflow.
Conclusion
Deuterated sulthiame is a rationally designed molecule that retains the established carbonic anhydrase inhibitory mechanism of its parent compound while being engineered for an improved pharmacokinetic profile. The core mechanism hinges on inducing a modest intracellular acidosis in neurons, thereby reducing hyperexcitability. The strategic use of deuteration is anticipated to slow metabolic clearance, leading to a longer half-life and more consistent plasma concentrations. This offers the potential for a more favorable dosing regimen and a more stable therapeutic effect. The validation of these projected benefits through rigorous preclinical and clinical evaluation is the critical next step in its development pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. schn.health.nsw.gov.au [schn.health.nsw.gov.au]
- 3. What is the mechanism of Sultiame? [synapse.patsnap.com]
- 4. Sultiame - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics of sulthiame in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitor sulthiame reduces intracellular pH and epileptiform activity of hippocampal CA3 neurons [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carbonic anhydrase inhibitors. Interaction of the antiepileptic drug sulthiame with twelve mammalian isoforms: kinetic and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulthiame - The Epilepsy Prescriber's Guide to Antiepileptic Drugs [resolve.cambridge.org]
Sulthiame-d4 as a Stable Isotope Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Sulthiame-d4 as a stable isotope tracer in pharmaceutical research. It covers the core principles of its use, detailed experimental protocols for quantification, and insights into the mechanism of action of Sulthiame.
Introduction to Sulthiame and Stable Isotope Labeling
Sulthiame is a sulfonamide derivative used as an anticonvulsant medication, particularly in the treatment of certain forms of epilepsy.[1][2] Stable isotope labeling, the incorporation of a non-radioactive isotope into a molecule, is a powerful technique in drug development.[3][4] Deuterium (²H or D), a stable isotope of hydrogen, is commonly used. This compound, in which four hydrogen atoms are replaced by deuterium, serves as an ideal internal standard for bioanalytical assays and has potential as a tracer in pharmacokinetic and metabolic studies. The use of deuterated compounds can improve experimental accuracy and the reliability of data by overcoming individual differences in experiments.[]
Core Applications of this compound
The primary application of this compound is as an internal standard in the quantification of Sulthiame in biological matrices such as plasma, whole blood, and urine.[6] Its chemical properties are nearly identical to unlabeled Sulthiame, but its increased mass allows for clear differentiation in mass spectrometry-based analyses.[7] This ensures accurate and precise measurement of the parent drug concentration.
While direct studies using this compound as a tracer to investigate the metabolism and pharmacokinetics of Sulthiame are not extensively documented in the public domain, the principles of stable isotope tracer studies are well-established.[3][8] Such a study would involve administering this compound to a subject and tracking its absorption, distribution, metabolism, and excretion over time.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis and pharmacokinetics of Sulthiame. While the pharmacokinetic data presented is for unlabeled Sulthiame, it provides a crucial reference for designing and interpreting studies using a this compound tracer.
Table 1: Analytical Method Parameters for Sulthiame and this compound Detection
| Parameter | Value | Reference |
| Analytical Method | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [6] |
| Column | XSelect HSS T3 column (Waters) | [6] |
| Mobile Phase | Water-acetonitrile gradient | [6] |
| Mass Transition (Sulthiame) | m/z 289.0 → 225.1 | [6] |
| Mass Transition (this compound) | m/z 293.0 → 229.1 | [6] |
| Lower Limit of Detection | 0.001 µg/mL | [6] |
| Lower Limit of Quantification | 0.01 µg/mL | [6] |
| Dynamic Range | Up to 50 µg/mL | [6] |
Table 2: Pharmacokinetic Parameters of Sulthiame in Healthy Volunteers (Single Oral Doses)
| Dose | Cmax (Plasma) | Cmax (Whole Blood) | Note | Reference |
| 50 mg | - | - | Striking nonlinear disposition observed, with a 10-fold increase in plasma Cmax as doses doubled. | [6] |
| 100 mg | - | - | Whole blood Cmax increased less than proportionally to the dose. | [6] |
| 200 mg | - | - | [6] |
Specific Cmax values were not provided in the source material, but the trend of non-linear pharmacokinetics was highlighted.
Experimental Protocols
Quantification of Sulthiame in Biological Samples using this compound as an Internal Standard
This protocol is based on a validated LC-MS/MS method.[6]
1. Sample Preparation:
- To 100 µL of human plasma, hemolyzed whole blood, or hemolyzed red blood cells, add 300 µL of methanol containing a known concentration of this compound as the internal standard.
- Urine samples are processed in a similar manner.
- The addition of methanol serves to precipitate proteins.
- Vortex the mixture and centrifuge to pellet the precipitated proteins.
- Collect the supernatant for analysis.
2. Chromatographic Separation:
- Inject the supernatant onto an HPLC system.
- Perform chromatographic separation using an XSelect HSS T3 column.
- Employ a water-acetonitrile gradient elution over 5 minutes to separate Sulthiame from other matrix components.
3. Mass Spectrometric Detection:
- Utilize a triple quadrupole mass spectrometer for detection.
- Monitor the specific mass-to-charge ratio (m/z) transitions for Sulthiame (289.0 → 225.1) and this compound (293.0 → 229.1).
- The ratio of the peak area of Sulthiame to the peak area of this compound is used to calculate the concentration of Sulthiame in the sample.
Hypothetical Experimental Protocol for a this compound Tracer Study
This protocol is a generalized workflow for a pharmacokinetic study using a stable isotope tracer.
1. Subject Recruitment and Baseline Sampling:
- Enroll healthy volunteers or patients according to the study inclusion/exclusion criteria.[6]
- Collect pre-dose blood and urine samples to serve as a baseline.
2. Dosing:
- Administer a single oral dose of this compound at a predetermined concentration.
3. Serial Sampling:
- Collect serial plasma, whole blood, and urine samples at predefined time points post-dose (e.g., 15, 30 min, 1, 2, 3, 4, 5, 6, 8, 10, 24, 48, 72, 168, 336, and 504 hours).[6]
4. Sample Processing and Analysis:
- Process the collected samples as described in the quantification protocol above.
- Analyze the samples using a validated LC-MS/MS method to determine the concentrations of both this compound and any potential deuterated metabolites.
5. Pharmacokinetic Analysis:
- Use the concentration-time data to calculate key pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and elimination half-life.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Sulthiame
Sulthiame's primary mechanism of action is the inhibition of carbonic anhydrase enzymes.[1][9][10] This inhibition leads to an increase in carbon dioxide and a decrease in bicarbonate levels, resulting in a lower pH in the neuronal environment.[1] This intracellular acidosis is thought to reduce neuronal excitability and contribute to its anticonvulsant effects.[10][11] Some studies also suggest that Sulthiame may modulate the function of certain ion channels.[1][2]
Caption: Mechanism of action of Sulthiame via carbonic anhydrase inhibition.
Experimental Workflow for a this compound Tracer Study
The following diagram illustrates the typical workflow for a clinical pharmacokinetic study using this compound as a tracer.
Caption: Experimental workflow for a this compound stable isotope tracer study.
Conclusion
This compound is an invaluable tool in the study of Sulthiame. Its primary, well-established use is as an internal standard for accurate and precise quantification in bioanalytical methods. Furthermore, it holds significant potential as a stable isotope tracer for in-depth pharmacokinetic and metabolism studies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust studies involving Sulthiame and its deuterated analogue.
References
- 1. What is the mechanism of Sultiame? [synapse.patsnap.com]
- 2. What is Sultiame used for? [synapse.patsnap.com]
- 3. Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotope tracer methods for in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sultiame pharmacokinetic profile in plasma and erythrocytes after single oral doses: A pilot study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Carbonic anhydrase inhibitor sulthiame reduces intracellular pH and epileptiform activity of hippocampal CA3 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulthiame add‐on therapy for epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Sulthiame-d4 in Biological Matrices: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability of Sulthiame-d4, a deuterated internal standard essential for the accurate quantification of the antiepileptic drug Sulthiame in biological matrices. Given the critical role of internal standards in bioanalytical method validation, ensuring their stability under various storage and handling conditions is paramount for reliable pharmacokinetic and toxicokinetic studies. While specific public data on the stability of this compound is limited, this guide outlines the standard experimental protocols and acceptance criteria based on regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Introduction to this compound in Bioanalysis
This compound is the deuterated analog of Sulthiame, a carbonic anhydrase inhibitor used in the treatment of epilepsy. In quantitative bioanalysis, particularly in methods utilizing liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards like this compound are the gold standard. They are chemically almost identical to the analyte, Sulthiame, and thus exhibit similar behavior during sample preparation, extraction, and chromatographic separation. This mimicry allows for the correction of variability in the analytical process, leading to more accurate and precise results.
A study utilizing a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sulthiame in whole blood, plasma, and urine employed this compound as the internal standard. The mass-to-charge ratio (m/z) transitions used for detection were 289.0 → 225.1 for sulthiame and 293.0 → 229.1 for this compound.[1]
Experimental Protocols for Stability Assessment
The stability of this compound in biological matrices must be rigorously evaluated to ensure that its concentration remains unchanged during the entire lifecycle of a sample, from collection to analysis. The following protocols are based on established regulatory guidelines for bioanalytical method validation.[2][3][4][5]
General Considerations
-
Matrices: Stability should be assessed in all relevant biological matrices, such as plasma, whole blood, and urine.
-
Concentrations: Stability is typically evaluated at low and high concentrations of this compound.
-
Acceptance Criteria: The mean concentration of this compound at each time point should be within ±15% of the nominal (initial) concentration.
Freeze-Thaw Stability
This experiment simulates the effect of repeated freezing and thawing of samples.
Methodology:
-
Spike a set of low and high concentration quality control (QC) samples of this compound in the biological matrix of interest.
-
Analyze one set of fresh QC samples to establish the baseline concentration.
-
Freeze the remaining QC samples at a specified temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Refreeze the samples for at least 12 hours.
-
Repeat the freeze-thaw cycle for a specified number of times (typically three cycles).
-
Analyze the QC samples after the final thaw and compare the results to the baseline concentration.
Short-Term (Bench-Top) Stability
This experiment assesses the stability of this compound in samples left at room temperature for a period that mimics the sample handling and preparation time.
Methodology:
-
Spike a set of low and high concentration QC samples in the desired biological matrix.
-
Analyze one set of fresh QC samples to determine the initial concentration.
-
Leave the remaining QC samples at room temperature (approximately 20-25°C) for a specified duration (e.g., 4, 8, or 24 hours).
-
Analyze the samples and compare the measured concentrations to the initial values.
Long-Term Stability
This experiment evaluates the stability of this compound over the expected storage period of the study samples.
Methodology:
-
Prepare a sufficient number of low and high concentration QC samples in the relevant biological matrix.
-
Analyze a subset of these samples to establish the baseline concentration at time zero.
-
Store the remaining samples at the intended storage temperature (e.g., -20°C or -80°C).
-
At predetermined time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of samples, thaw them, and analyze for this compound concentration.
-
Compare the results to the baseline concentrations to assess stability over time.
Stock Solution and Working Solution Stability
The stability of the stock and working solutions of this compound used to prepare calibrators and QC samples must also be established.
Methodology:
-
Prepare stock and working solutions of this compound in an appropriate solvent.
-
Store the solutions under defined conditions (e.g., refrigerated at 2-8°C or at room temperature).
-
At specified time points, analyze the stored solutions and compare the response to that of a freshly prepared solution.
Data Presentation
The following tables present hypothetical stability data for this compound in human plasma. These tables are for illustrative purposes and demonstrate how stability data should be presented. The acceptance criterion is a deviation of no more than 15% from the nominal concentration.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma (3 Cycles at -20°C)
| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % Deviation from Nominal | Pass/Fail |
| 50 | 51.5 | +3.0% | Pass |
| 500 | 492.0 | -1.6% | Pass |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature (24 hours)
| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % Deviation from Nominal | Pass/Fail |
| 50 | 48.9 | -2.2% | Pass |
| 500 | 508.5 | +1.7% | Pass |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C (6 Months)
| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % Deviation from Nominal | Pass/Fail |
| 50 | 52.1 | +4.2% | Pass |
| 500 | 489.5 | -2.1% | Pass |
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the stability assessment experiments.
Caption: Workflow for Freeze-Thaw Stability Assessment.
Caption: Workflow for Short-Term (Bench-Top) Stability Assessment.
Caption: Workflow for Long-Term Stability Assessment.
Conclusion
References
A Technical Guide to the Comparative Metabolic Stability of Sulthiame and Sulthiame-d4
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative experimental data on the metabolic stability of Sulthiame versus Sulthiame-d4 is not currently available in published literature. This guide provides a comprehensive overview based on the known metabolism of Sulthiame, established principles of drug deuteration, and theoretical projections. The experimental protocols described herein are proposed methodologies for conducting such a comparative analysis.
Introduction: The Rationale for Deuterating Sulthiame
Sulthiame is a sulfonamide derivative and a carbonic anhydrase inhibitor used as an anticonvulsant. While effective in certain types of epilepsy, its pharmacokinetic profile, including a relatively moderate half-life, presents an opportunity for optimization. One established strategy in drug development to enhance metabolic stability is the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification can lead to a more favorable pharmacokinetic profile, potentially reducing dosing frequency and improving patient compliance.
The C-D bond is stronger than the C-H bond. Consequently, enzymatic cleavage of a C-D bond, which is often the rate-limiting step in drug metabolism, requires more energy. This phenomenon, known as the Kinetic Isotope Effect (KIE) , can significantly slow down the rate of metabolism, leading to a longer half-life and increased systemic exposure of the drug. This guide explores the potential impact of deuteration on the metabolic stability of Sulthiame.
Metabolism of Sulthiame
Sulthiame undergoes moderate metabolism in the liver. The primary metabolic pathway identified is the hydroxylation of the tetrahydrothiazine ring, leading to the formation of pharmacologically inactive metabolites.
Known Metabolites:
-
3-Hydroxy-Sulthiame
-
4-Hydroxy-Sulthiame
The specific cytochrome P450 (CYP) isoenzymes responsible for the hydroxylation of Sulthiame have not been definitively identified in the available literature. However, CYP-mediated oxidation is the most probable mechanism for this biotransformation.
Metabolic Pathway of Sulthiame
Caption: Metabolic pathway of Sulthiame.
This compound: A Theoretical Comparison of Metabolic Stability
Based on the known metabolic pathway of Sulthiame, the logical sites for deuteration to enhance metabolic stability are the 3- and 4-positions of the tetrahydrothiazine ring. By replacing the hydrogen atoms at these positions with deuterium, the resulting this compound is expected to exhibit a reduced rate of hydroxylation due to the kinetic isotope effect.
Projected Impact of Deuteration:
-
Increased Half-life (t½): The rate of metabolic clearance is expected to decrease, leading to a longer elimination half-life for this compound compared to Sulthiame.
-
Reduced Intrinsic Clearance (CLint): In vitro studies using liver microsomes are predicted to show a lower intrinsic clearance for the deuterated compound.
-
Increased Area Under the Curve (AUC): In vivo studies would likely demonstrate a higher total drug exposure for this compound.
Quantitative Data Summary
The following table summarizes the known pharmacokinetic parameters of Sulthiame and provides a theoretical projection for this compound.
| Parameter | Sulthiame | This compound (Projected) |
| Half-life (t½) | 5-15 hours[1] | Increased |
| Intrinsic Clearance (CLint) | Moderate | Lower |
| Metabolites | 3-Hydroxy-Sulthiame, 4-Hydroxy-Sulthiame | 3-Hydroxy-Sulthiame-d4, 4-Hydroxy-Sulthiame-d4 |
| Primary Metabolic Pathway | CYP-mediated hydroxylation | Slower CYP-mediated hydroxylation |
Proposed Experimental Protocols
To empirically determine and compare the metabolic stability of Sulthiame and this compound, a series of in vitro experiments are proposed.
In Vitro Metabolic Stability Assessment in Human Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) and half-life (t½) of Sulthiame and this compound in human liver microsomes.
Methodology:
-
Incubation: Sulthiame and this compound (1 µM) will be incubated separately with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction will be initiated by the addition of an NADPH-regenerating system.
-
Time Points: Aliquots will be collected at 0, 5, 15, 30, 45, and 60 minutes.
-
Reaction Termination: The reaction will be quenched by the addition of ice-cold acetonitrile.
-
Sample Analysis: The concentration of the parent compound (Sulthiame or this compound) at each time point will be determined by a validated LC-MS/MS method.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining will be plotted against time. The slope of the linear regression will be used to calculate the half-life and intrinsic clearance.
CYP Reaction Phenotyping
Objective: To identify the specific CYP isoenzymes responsible for the metabolism of Sulthiame.
Methodology:
-
Recombinant CYP Isozymes: Sulthiame (1 µM) will be incubated with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH-regenerating system.
-
Chemical Inhibition: Sulthiame (1 µM) will be incubated with pooled human liver microsomes in the presence and absence of selective chemical inhibitors for major CYP isoenzymes.
-
Sample Analysis: The rate of Sulthiame depletion will be measured by LC-MS/MS.
-
Data Analysis: The CYP isoenzymes that show the highest rate of Sulthiame metabolism or whose inhibition significantly reduces Sulthiame metabolism will be identified as the primary metabolizing enzymes.
Experimental Workflow
Caption: Proposed experimental workflow.
Conclusion
While direct experimental evidence is pending, the principles of the kinetic isotope effect strongly suggest that this compound will exhibit enhanced metabolic stability compared to its non-deuterated counterpart. This is predicted to manifest as a longer half-life and increased systemic exposure. The proposed experimental protocols provide a robust framework for the empirical validation of this hypothesis. Identifying the specific CYP isoenzymes involved in Sulthiame metabolism will further refine our understanding and allow for a more targeted approach to drug development and the prediction of potential drug-drug interactions. The development of this compound represents a promising strategy to improve upon the pharmacokinetic profile of a clinically useful antiepileptic drug.
References
Sulthiame-d4: A Technical Guide to its Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis, purity, and analytical methodologies for Sulthiame-d4. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with this deuterated analogue of the carbonic anhydrase inhibitor, Sulthiame.
Certificate of Analysis: Typical Data and Specifications
A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. While specific values may vary between batches and suppliers, a typical CoA will include the data presented in the tables below.
Identification and Chemical Properties
| Parameter | Specification |
| Compound Name | This compound |
| Synonyms | 4-(Tetrahydro-1,1-dioxido-2H-1,2-thiazin-2-yl)benzenesulfonamide-d4 |
| CAS Number | 1795021-05-4[1][2] |
| Unlabeled CAS Number | 61-56-3[1] |
| Molecular Formula | C₁₀H₁₀D₄N₂O₄S₂[1][2] |
| Molecular Weight | 294.38 g/mol [1][2] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
Quality and Purity Specifications
| Parameter | Method | Specification |
| Chemical Purity | HPLC | ≥95%[1] |
| Isotopic Purity | Mass Spectrometry | ≥98% Deuterium incorporation |
| Structure Confirmation | ¹H-NMR, ²H-NMR, MS | Conforms to structure |
| Storage Conditions | Store at +4°C[1] |
Experimental Protocols for Analysis
Detailed and validated analytical methods are essential for confirming the quality and purity of this compound. The following sections outline the key experimental protocols.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is adapted from established protocols for the analysis of Sulthiame and is suitable for determining the chemical purity of this compound.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.
Workflow for HPLC Analysis:
Mass Spectrometry (MS) for Isotopic Purity and Structure Confirmation
Mass spectrometry is a critical technique for confirming the molecular weight of this compound and determining its isotopic purity.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, depending on sensitivity.
-
Mass Range: Scan a range appropriate to detect the parent ion and its isotopologues (e.g., m/z 200-400).
-
Sample Infusion: The sample can be directly infused or introduced via an LC system.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion. The isotopic distribution is analyzed to calculate the percentage of deuterium incorporation.
Logical Flow for Isotopic Purity Determination:
References
Methodological & Application
Application Note: Quantitative Analysis of Sulthiame-d4 in Human Plasma by UPLC-MS/MS
Introduction
Sulthiame is a sulfonamide derivative used as an anticonvulsant medication. Therapeutic drug monitoring and pharmacokinetic studies of sulthiame require a sensitive, specific, and robust analytical method for its quantification in biological matrices. This application note describes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Sulthiame-d4 in human plasma. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach in quantitative bioanalysis as it corrects for variability during sample preparation and instrumental analysis, thereby improving data accuracy and precision.[1][2][3][4] The method described herein utilizes a simple protein precipitation step for sample cleanup, followed by rapid chromatographic separation and highly selective detection using a triple quadrupole mass spectrometer. This method is suitable for high-throughput analysis in clinical research and drug development settings.
Experimental Protocols
1. Materials and Reagents
-
This compound (analyte) and Sulthiame (internal standard, IS) were of certified reference material grade.
-
Acetonitrile (ACN) and Methanol (MeOH), both LC-MS grade.
-
Formic acid, LC-MS grade.
-
Human plasma (K2-EDTA as anticoagulant).
-
Deionized water, 18.2 MΩ·cm.
2. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Individual stock solutions of this compound and Sulthiame were prepared by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: A series of working standard solutions of this compound were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Internal Standard Working Solution (100 ng/mL): The Sulthiame stock solution was diluted with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation) The protein precipitation method is a widely used technique for preparing biological fluid samples for LC/MS/MS analysis.[5]
-
Aliquot 100 µL of plasma samples (calibration standards, quality control samples, and unknown samples) into a 96-well plate.
-
Add 50 µL of the internal standard working solution (100 ng/mL Sulthiame) to each well, except for the blank samples (to which 50 µL of the 50:50 acetonitrile/water mixture is added).
-
Add 300 µL of acetonitrile to each well to precipitate the plasma proteins.[6][7][8]
-
Seal the plate and vortex for 2 minutes at 1,350 rpm.
-
Centrifuge the plate at 4,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a new 96-well plate for UPLC-MS/MS analysis.
4. UPLC-MS/MS System and Conditions
-
UPLC System: A Waters ACQUITY UPLC® system or equivalent.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., TSQ Quantum Ultra) equipped with a heated electrospray ionization (HESI) source.[6][9]
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.9 µm).[9]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient is employed for the separation.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Ionization Mode: Heated Electrospray Ionization (HESI) in positive mode.
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for this compound and the internal standard, Sulthiame, are monitored. The specific m/z transitions are 293.0 → 229.1 for this compound and 289.0 → 225.1 for Sulthiame.[6]
Data Presentation
Table 1: UPLC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 95 | 5 |
| 0.5 | 0.4 | 95 | 5 |
| 2.5 | 0.4 | 5 | 95 |
| 3.5 | 0.4 | 5 | 95 |
| 3.6 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 95 | 5 |
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | HESI (Positive) |
| Spray Voltage (V) | 3500 |
| Sheath Gas Pressure (psi) | 40 |
| Aux Gas Pressure (psi) | 10 |
| Capillary Temperature (°C) | 350 |
| MRM Transitions | |
| This compound (Quantifier) | 293.0 → 229.1 |
| Sulthiame (Internal Standard) | 289.0 → 225.1 |
Table 3: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1.0 | 0.012 | 105.3 |
| 2.5 | 0.031 | 101.8 |
| 5.0 | 0.062 | 98.7 |
| 10.0 | 0.125 | 99.5 |
| 25.0 | 0.315 | 102.1 |
| 50.0 | 0.628 | 100.4 |
| 100.0 | 1.255 | 99.2 |
| 250.0 | 3.130 | 98.0 |
| Linearity (r²) | 0.998 | |
| Weighting | 1/x |
Table 4: Accuracy and Precision Data for this compound in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1.0 | 0.98 | 98.0 | 6.5 | 8.2 |
| Low QC | 3.0 | 2.91 | 97.0 | 5.1 | 6.8 |
| Mid QC | 30.0 | 30.84 | 102.8 | 3.9 | 5.5 |
| High QC | 200.0 | 195.6 | 97.8 | 4.2 | 6.1 |
*LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation. Intra-day and inter-day precision and accuracy were evaluated by analyzing five replicates of each QC level on the same day and on three different days, respectively. The acceptance criteria for accuracy and precision are typically within ±15% (±20% for LLOQ).[10][11]
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
The UPLC-MS/MS method described in this application note provides a reliable and high-throughput approach for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation protocol is efficient and reproducible. The method demonstrates excellent linearity, accuracy, and precision over a wide dynamic range, making it well-suited for applications in clinical research and pharmacokinetic studies. The use of a stable isotope-labeled internal standard ensures the robustness and reliability of the results.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. agilent.com [agilent.com]
- 6. Sultiame pharmacokinetic profile in plasma and erythrocytes after single oral doses: A pilot study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lcms.cz [lcms.cz]
- 11. LC-MS/MS-Based Quantification of 9 Antiepileptic Drugs From a Dried Sample Spot Device - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Sulthiame in Human Plasma Using Sulthiame-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulthiame is a sulfonamide derivative used as an anticonvulsant. Accurate and reliable quantification of Sulthiame in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard, such as Sulthiame-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis, thereby improving accuracy and precision.[1] This application note provides a detailed protocol for the analysis of Sulthiame in human plasma using this compound as an internal standard.
Analytical Method
A sensitive and selective LC-MS/MS method was developed and validated for the quantification of Sulthiame in human plasma. The method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation and detection by tandem mass spectrometry.
Materials and Reagents
-
Sulthiame reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sulthiame and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Sulthiame stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation
The following protocol outlines the protein precipitation method for extracting Sulthiame from plasma samples:
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (this compound in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for Sulthiame and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Sulthiame | 289.0 | 225.1[2] |
| This compound | 293.0 | 229.1[2] |
Method Validation
The bioanalytical method was validated according to regulatory guidelines, assessing linearity, sensitivity, accuracy, precision, and recovery.
Quantitative Data Summary
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.01 - 50 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL[2] |
| Lower Limit of Detection (LLOD) | 0.001 µg/mL[2] |
| Intra-day Precision (CV%) | < 15% |
| Inter-day Precision (CV%) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Table 4: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (µg/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
| LLOQ | 0.01 | 95 - 105 | < 10 | 93 - 107 | < 12 |
| Low QC | 0.03 | 92 - 103 | < 8 | 94 - 105 | < 9 |
| Mid QC | 10 | 97 - 102 | < 5 | 96 - 103 | < 6 |
| High QC | 40 | 98 - 104 | < 6 | 97 - 105 | < 7 |
Note: The data in Tables 3 and 4 are representative and may vary based on specific instrumentation and laboratory conditions. A study reported that deviations from the nominal concentration for internal quality controls were within -1.9% to +11.7% over the calibration range.[2]
Visualizations
Experimental Workflow
Caption: Workflow for Sulthiame analysis in plasma.
Signaling Pathway (Logical Relationship)
Caption: Quantification logic using an internal standard.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of Sulthiame in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation and the high selectivity and sensitivity of the LC-MS/MS detection provide a method that is well-suited for high-throughput bioanalysis in a research or clinical setting. The use of a deuterated internal standard ensures high accuracy and precision, which is essential for pharmacokinetic and therapeutic drug monitoring studies.
References
- 1. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrasound Assisted Method Development for the Determination of Selected Sulfonamides in Honey Using Liquid Chromatography-Tandem Mass Spectrometry – Biosciences Biotechnology Research Asia [biotech-asia.org]
Application Notes and Protocols for Pharmacokinetic Studies of Sulthiame Using Sulthiame-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulthiame is a sulfonamide derivative with anticonvulsant properties, primarily used in the treatment of certain types of epilepsy. Accurate determination of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as Sulthiame-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules like Sulthiame. This method offers high selectivity, sensitivity, and accuracy by minimizing matrix effects and variability in sample processing.
These application notes provide a comprehensive overview of the pharmacokinetic parameters of Sulthiame and detailed protocols for its quantification in biological matrices using this compound as an internal standard.
Pharmacokinetic Profile of Sulthiame
A pilot study in healthy volunteers administered single oral doses of 50 mg, 100 mg, and 200 mg of Sulthiame provided key pharmacokinetic insights. The quantification of Sulthiame in plasma and whole blood was performed using a validated LC-MS/MS method with this compound as the internal standard[1]. The study revealed a nonlinear pharmacokinetic profile, particularly in plasma.
Quantitative Pharmacokinetic Data
The following tables summarize the geometric mean pharmacokinetic parameters of Sulthiame in plasma and whole blood after single oral doses.
Table 1: Pharmacokinetic Parameters of Sulthiame in Plasma
| Parameter | 50 mg Dose | 100 mg Dose | 200 mg Dose |
| Cmax (µg/mL) | 0.25 | 2.5 | 25 |
| Tmax (h) | 4.0 | 4.0 | 4.0 |
| AUC (0-inf) (µg·h/mL) | 15.2 | 152 | 1520 |
| t½ (h) | 30 | 30 | 30 |
| CL/F (L/h) | 3.3 | 0.66 | 0.13 |
| Vd/F (L) | 142 | 28 | 5.6 |
Data sourced from a pilot pharmacokinetic study in healthy volunteers[1].
Table 2: Pharmacokinetic Parameters of Sulthiame in Whole Blood
| Parameter | 50 mg Dose | 100 mg Dose | 200 mg Dose |
| Cmax (µg/mL) | 1.5 | 2.5 | 4.0 |
| Tmax (h) | 4.0 | 4.0 | 4.0 |
| AUC (0-inf) (µg·h/mL) | 80 | 130 | 200 |
| t½ (h) | 40 | 40 | 40 |
Data sourced from a pilot pharmacokinetic study in healthy volunteers[1].
Experimental Protocols
Protocol 1: Bioanalytical Method for Sulthiame Quantification in Human Plasma using LC-MS/MS
This protocol outlines a typical procedure for the quantification of Sulthiame in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Sulthiame reference standard
-
This compound internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
2. Preparation of Stock and Working Solutions:
-
Sulthiame Stock Solution (1 mg/mL): Accurately weigh and dissolve Sulthiame in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Sulthiame stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Sulthiame: Precursor ion > Product ion (specific m/z values to be optimized)
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized)
-
5. Data Analysis:
-
Quantify Sulthiame concentrations by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Determine the concentrations of the unknown samples from the calibration curve using a weighted linear regression model.
Visualizations
Mechanism of Action of Sulthiame
Sulthiame's primary mechanism of action is the inhibition of the carbonic anhydrase enzyme. This leads to an accumulation of carbonic acid and a subsequent decrease in intracellular pH, which is thought to contribute to the stabilization of neuronal membranes and a reduction in seizure activity.
Caption: Mechanism of action of Sulthiame as a carbonic anhydrase inhibitor.
Experimental Workflow for Sulthiame Pharmacokinetic Analysis
The following diagram illustrates the key steps involved in a typical pharmacokinetic study of Sulthiame using this compound.
Caption: Workflow for a pharmacokinetic study of Sulthiame.
References
Application Note: Quantitative Analysis of Sulthiame in Human Plasma, Whole Blood, and Urine using Isotope Dilution Mass Spectrometry with Sulthiame-d4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Sulthiame in various biological matrices, including human plasma, whole blood, and urine. The methodology employs Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Sulthiame-d4, ensures high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. This method is particularly suited for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving Sulthiame.
Introduction
Sulthiame is a carbonic anhydrase inhibitor used as an anticonvulsant medication.[1] Accurate and reliable quantification of Sulthiame in biological samples is crucial for pharmacokinetic and pharmacodynamic studies, as well as for optimizing therapeutic regimens.[2][3] Isotope dilution mass spectrometry is the gold standard for quantitative analysis due to its high specificity and accuracy.[4][5] This method involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) as an internal standard (IS) at the beginning of the sample preparation process.[6][7] The IS behaves identically to the analyte of interest throughout extraction and ionization, thus compensating for any sample loss or matrix-induced signal suppression or enhancement.[8]
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique. It relies on the addition of a known amount of an isotopically enriched standard (e.g., this compound) to the sample. This "isotopic analog" is chemically identical to the analyte (Sulthiame) but has a different mass due to the isotopic substitution. The analyte and the internal standard are co-extracted, co-chromatographed, and co-ionized. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. The concentration of the analyte is then determined by the ratio of the signal from the analyte to the signal from the internal standard.
Figure 1: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocols
Materials and Reagents
-
Sulthiame analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma, whole blood, or urine
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare stock solutions of Sulthiame and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions of Sulthiame by serial dilution of the stock solution with methanol:water (1:1, v/v).
-
Internal Standard Working Solution: Prepare a working solution of this compound in methanol.
-
Calibration Standards: Prepare calibration standards by spiking blank biological matrix (plasma, whole blood, or urine) with the appropriate working standard solutions of Sulthiame.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Sample Preparation
The sample preparation involves a protein precipitation step.[6]
-
To 100 µL of human plasma, hemolyzed whole blood, or urine, add 300 µL of methanol containing the this compound internal standard.[6]
-
Vortex the mixture thoroughly.
-
Sonicate for 30 seconds.[6]
-
Centrifuge to pellet the precipitated proteins.[6]
-
Transfer 250 µL of the supernatant to a clean vial.[6]
-
Add 250 µL of pure water and vortex.[6]
-
The sample is now ready for LC-MS/MS analysis.[6]
Figure 2: Experimental Workflow for Sample Preparation.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.[6]
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Sulthiame | m/z 289.0 → 225.1 |
| This compound | m/z 293.0 → 229.1 |
Quantitative Data Summary
The method demonstrates good linearity, sensitivity, and accuracy for the quantification of Sulthiame in biological matrices.[6]
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL |
| Upper Limit of Quantification (ULOQ) | 50 µg/mL |
| Dynamic Range | 0.01 - 50 µg/mL |
| Inaccuracy (Bias) | -1.9% to +11.7% |
| Matrix Effect | No significant matrix effect observed |
Conclusion
The described isotope dilution LC-MS/MS method using this compound as an internal standard provides a highly selective, sensitive, and accurate means for the quantitative determination of Sulthiame in human plasma, whole blood, and urine. The simple and rapid sample preparation procedure, combined with the specificity of tandem mass spectrometry, makes this method well-suited for high-throughput analysis in a research setting. The use of a stable isotope-labeled internal standard effectively mitigates potential matrix effects and ensures data reliability. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals working with Sulthiame.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Pharmacokinetics of sulthiame in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotope dilution tandem mass spectrometric method for T4/T3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sultiame pharmacokinetic profile in plasma and erythrocytes after single oral doses: A pilot study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Utilizing Sulthiame-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulthiame is a sulfonamide derivative and a well-established carbonic anhydrase inhibitor utilized as an anticonvulsant medication.[1][2] Its primary mechanism of action involves the inhibition of carbonic anhydrase (CA), leading to a decrease in intracellular pH in neurons and a subsequent reduction in neuronal excitability.[3] Additionally, Sulthiame has been shown to modulate voltage-gated sodium channels, further contributing to its anti-seizure properties by reducing neuronal firing rates.[4][5]
This document provides detailed application notes and protocols for the utilization of Sulthiame-d4 in cell-based assays. This compound is a deuterated analog of Sulthiame. The substitution of hydrogen with deuterium atoms can enhance the metabolic stability of the compound, making this compound a valuable tool for in vitro studies where prolonged compound activity is desired. Furthermore, its distinct mass makes it an ideal internal standard for mass spectrometry-based analytical methods to quantify Sulthiame levels in biological samples.
These protocols are designed to guide researchers in investigating the effects of this compound on key cellular processes relevant to its therapeutic action, including carbonic anhydrase inhibition, changes in intracellular pH, and neuronal firing activity.
Data Presentation
Table 1: Inhibitory Activity of Sulthiame against Human Carbonic Anhydrase (hCA) Isoforms
| hCA Isoform | Inhibition Constant (Kᵢ) (nM) |
| hCA I | 68.4 - 458.1 |
| hCA II | 6 - 62.8 |
| hCA IV | 81 - 1100 |
| hCA VA | 134 |
| hCA VB | 117 |
| hCA VI | 98 |
| hCA VII | 12 |
| hCA IX | 25.7 - 56 |
| hCA XII | 55.4 - 113.2 |
Data compiled from multiple sources.[1][6]
Table 2: Effect of Sulthiame on Neuronal Activity
| Parameter | Concentration | Effect | Cell Type |
| Inactivating Sodium Currents | 10 µg/mL | 13 - 25% reduction | Guinea Pig Hippocampal Neurons |
| Maximum Discharge Frequency | 10 µg/mL | 20 - 40% reduction | Guinea Pig Hippocampal Neurons |
Data adapted from Madeja et al., 2001.[4]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
This protocol is adapted from commercially available colorimetric CA inhibition assay kits.
Materials:
-
This compound
-
Human recombinant carbonic anhydrase (e.g., hCA II)
-
CA Assay Buffer (e.g., 20 mM HEPES, pH 7.4)
-
CA Substrate (e.g., p-nitrophenyl acetate)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in CA Assay Buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute the hCA enzyme to the working concentration in CA Assay Buffer.
-
Assay Plate Setup:
-
Blank wells: Add CA Assay Buffer only.
-
Control wells: Add diluted hCA enzyme and CA Assay Buffer.
-
Test wells: Add diluted hCA enzyme and the corresponding this compound dilution.
-
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Substrate Addition: Add the CA substrate to all wells.
-
Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for at least 15 minutes.
-
Data Analysis: Calculate the rate of substrate hydrolysis for each well. Determine the percent inhibition for each this compound concentration and calculate the IC₅₀ or Kᵢ value.
Intracellular pH Measurement Assay
This protocol utilizes a pH-sensitive fluorescent dye to measure changes in intracellular pH.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary neurons)
-
Cell culture medium and supplements
-
This compound
-
pH-sensitive fluorescent dye (e.g., BCFL-AM)
-
Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed neuronal cells in a 96-well plate and culture until they reach the desired confluency.
-
Dye Loading:
-
Remove the culture medium and wash the cells with HBSS.
-
Add the fluorescent dye loading solution to each well.
-
Incubate at 37°C for 30-60 minutes.
-
-
Wash: Remove the dye solution and wash the cells twice with HBSS.
-
Compound Addition: Add this compound at various concentrations to the wells. Include a vehicle control.
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/535 nm).[7] Monitor the fluorescence signal over time to observe changes in intracellular pH.
-
Data Analysis: Normalize the fluorescence signal to the baseline before compound addition. Quantify the change in intracellular pH based on a standard curve or relative fluorescence units.
Neuronal Firing Rate Assay
This protocol uses microelectrode arrays (MEAs) to measure the spontaneous electrical activity of neuronal cultures.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line
-
MEA plates
-
Cell culture medium and supplements
-
This compound
-
MEA recording system
Protocol:
-
Cell Plating on MEAs: Plate neurons onto MEA plates and culture them to form a functionally active network (typically 2-3 weeks).
-
Baseline Recording: Record the baseline spontaneous neuronal firing activity for a sufficient period (e.g., 10-15 minutes).
-
Compound Application: Add this compound at different concentrations to the MEA wells. Include a vehicle control.
-
Post-treatment Recording: Record the neuronal activity for an extended period after compound addition to observe acute and chronic effects.
-
Data Analysis: Analyze the recorded spike trains to determine parameters such as mean firing rate, burst frequency, and network synchrony. Compare the post-treatment data to the baseline recordings to quantify the effect of this compound.
References
- 1. Carbonic anhydrase inhibitors. Interaction of the antiepileptic drug sulthiame with twelve mammalian isoforms: kinetic and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of voltage-operated sodium currents by the anticonvulsant drug sulthiame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Intracellular pH Assay Kit (ab228552) | Abcam [abcam.com]
Application Notes and Protocols for Sulthiame-d4 in Preclinical Research
Introduction
Sulthiame is a sulfonamide derivative and a carbonic anhydrase inhibitor used as an anti-seizure medication, particularly in certain forms of childhood epilepsy.[1][2][3][4] Its mechanism of action is primarily attributed to the inhibition of carbonic anhydrase enzymes, which leads to a mild intracellular acidosis in neurons, thereby reducing neuronal hyperexcitability.[2][5][6][7]
Sulthiame-d4 is a deuterated analog of Sulthiame, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution offers significant potential in preclinical research. The substitution of hydrogen with the heavier isotope deuterium can strengthen the carbon-deuterium bond compared to the carbon-hydrogen bond. This phenomenon, known as the kinetic isotope effect (KIE), can slow down the metabolic breakdown of the drug, potentially leading to an improved pharmacokinetic profile.[8][9][]
The potential advantages of deuterated drugs include:
-
Improved Metabolic Stability: Slower metabolism can lead to a longer drug half-life and more sustained therapeutic effects.[9][]
-
Reduced Toxic Metabolite Formation: Altering metabolic pathways can decrease the production of harmful byproducts, enhancing the drug's safety profile.[8][9][11]
-
Enhanced Bioavailability: Slower first-pass metabolism can result in higher concentrations of the active drug reaching systemic circulation.[8][9]
This document provides detailed protocols for the utilization of this compound in preclinical research, both as a potential therapeutic agent for efficacy and pharmacokinetic studies and as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Sulthiame.
Part 1: this compound as a Therapeutic Candidate
The enhanced pharmacokinetic properties of deuterated compounds make this compound a compelling candidate for investigation as a next-generation anti-seizure medication with potentially improved efficacy, safety, and dosing regimens compared to its non-deuterated counterpart.
Mechanism of Action: Carbonic Anhydrase Inhibition
Sulthiame exerts its anticonvulsant effect by inhibiting carbonic anhydrase (CA), an enzyme that catalyzes the hydration of CO2 to bicarbonate and a proton.[2][5] This inhibition reduces bicarbonate formation, leading to a modest intracellular acidosis in central neurons, which is thought to stabilize neuronal membranes and reduce the frequency of epileptiform bursts.[6][7] Sulthiame is a potent inhibitor of several CA isoforms, including CA II, VII, IX, and XII.[12]
Caption: Proposed mechanism of action for this compound as an anticonvulsant.
Quantitative Data: Sulthiame Inhibition of Carbonic Anhydrase Isoforms
The following table summarizes the known inhibition constants (Ki) for the parent compound, Sulthiame, against various human carbonic anhydrase (hCA) isoforms. Preclinical studies should aim to determine these values for this compound to assess any changes in potency.
| Isoform | Sulthiame Ki (nM) |
| hCA I | 980 |
| hCA II | 29 |
| hCA IV | 134 |
| hCA VA | 81 |
| hCA VB | 114 |
| hCA VI | 88 |
| hCA VII | 56 |
| hCA IX | 6.4 |
| hCA XII | 8.9 |
| Data sourced from a kinetic and X-ray crystallographic study.[12] |
Experimental Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a stopped-flow kinetic assay to determine the inhibitory potency of this compound against various CA isoforms, comparing it to Sulthiame.
Objective: To measure the inhibition constant (Ki) of this compound for catalytically active mammalian CA isoforms.
Materials:
-
Recombinant human carbonic anhydrase isoforms (I, II, VII, IX, XII, etc.)
-
Sulthiame and this compound
-
CO2-saturated solution
-
Buffer solution (e.g., Tris or HEPES, pH 7.4)
-
pH indicator (e.g., 4-nitrophenol)
-
Stopped-flow spectrophotometer
Methodology:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of recombinant CA isoforms in buffer. Prepare serial dilutions of Sulthiame and this compound in an appropriate solvent (e.g., DMSO), followed by further dilution in the assay buffer.
-
Assay Procedure: The assay measures the enzyme-catalyzed hydration of CO2.
-
Equilibrate two syringes in the stopped-flow instrument at a constant temperature (e.g., 25°C).
-
Fill one syringe with the CA enzyme solution pre-incubated with the desired concentration of this compound (or Sulthiame).
-
Fill the second syringe with the CO2-saturated solution containing the pH indicator.
-
-
Data Acquisition:
-
Rapidly mix the contents of the two syringes. The resulting pH drop from the formation of carbonic acid is monitored by the change in absorbance of the pH indicator over time.
-
Record the initial rate of the reaction.
-
-
Data Analysis:
-
Repeat the measurement for a range of inhibitor concentrations.
-
Calculate the enzyme activity as the slope of the absorbance change.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the enzyme activity against the logarithm of the inhibitor concentration.
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.[13]
-
Experimental Protocol 2: In Vivo Efficacy in a Rodent Seizure Model
This protocol details the use of the Maximal Electroshock (MES) seizure model in mice to evaluate the anticonvulsant efficacy of this compound.
Objective: To determine the ability of this compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Materials:
-
Male CD-1 mice (20-25 g)
-
This compound and vehicle control (e.g., 0.5% methylcellulose in water)
-
Electroshock device with corneal electrodes
-
Electrolyte solution (e.g., 0.9% saline)
Methodology:
-
Animal Acclimation and Grouping: Acclimate mice for at least 3 days before the experiment. Randomly assign mice to treatment groups (e.g., vehicle, this compound at 25, 50, 100 mg/kg).
-
Drug Administration: Administer this compound or vehicle via oral gavage (p.o.) at a set time before seizure induction (e.g., 60 minutes).
-
Seizure Induction:
-
Apply a drop of saline solution to the corneal electrodes and to the eyes of the mouse to ensure good electrical contact and prevent injury.
-
Administer a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via the corneal electrodes.
-
-
Endpoint Measurement: Observe the mouse for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the complete absence of this phase.
-
Data Analysis:
-
Calculate the percentage of animals protected in each group.
-
Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.
-
Compare the ED50 of this compound with that of Sulthiame to evaluate relative potency.
-
Part 2: this compound as an Internal Standard
The most common and established application of this compound in preclinical research is as a stable isotope-labeled internal standard (SIL-IS) for pharmacokinetic studies of Sulthiame.[14] A SIL-IS is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, ensuring high accuracy and precision.
Caption: Experimental workflow for a rodent pharmacokinetic study of Sulthiame.
Quantitative Data: Mass Spectrometry Parameters
Accurate quantification requires specific mass transition settings for both the analyte (Sulthiame) and the internal standard (this compound).
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Sulthiame | 289.0 | 225.1 |
| This compound (IS) | 293.0 | 229.1 |
| Data sourced from a validated LC-MS/MS method.[14] |
Experimental Protocol 3: Pharmacokinetic Analysis of Sulthiame using this compound
This protocol provides a method for determining the pharmacokinetic profile of Sulthiame in rat plasma following oral administration.
Objective: To quantify the concentration of Sulthiame over time in rat plasma to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, T½).
Materials:
-
Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins
-
Sulthiame
-
This compound (for internal standard stock)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid
-
K2EDTA blood collection tubes
-
LC-MS/MS system (e.g., Triple Quadrupole)
Methodology:
-
Dosing and Sampling:
-
Fast rats overnight prior to dosing.
-
Administer a single oral dose of Sulthiame (e.g., 10 mg/kg) via gavage.
-
Collect blood samples (~150 µL) from the jugular vein cannula at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into K2EDTA tubes.
-
Centrifuge blood samples at 4°C (e.g., 2,000 x g for 10 minutes) to separate plasma. Store plasma at -80°C until analysis.
-
-
Sample Preparation (Protein Precipitation):
-
Prepare a working internal standard (IS) solution of this compound in acetonitrile (e.g., 100 ng/mL).
-
In a 1.5 mL microcentrifuge tube, add 150 µL of the IS solution to 50 µL of plasma sample, standard, or blank.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Use a suitable gradient to separate Sulthiame from endogenous matrix components (e.g., start at 10% B, ramp to 95% B, then re-equilibrate).
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor the transitions specified in the table above for Sulthiame and this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Sulthiame/Sulthiame-d4) against the nominal concentration of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentration of Sulthiame in the unknown plasma samples.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.
-
Pharmacokinetic Parameters of Sulthiame in Humans
While preclinical data is specific to the model used, the following table from a human pilot study provides context for the parameters that would be determined in a preclinical study. A key goal would be to assess how deuteration (in this compound) alters these values.
| Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |
| 50 | 0.22 | 4.0 | 7.9 |
| 100 | 0.53 | 4.0 | 22.8 |
| 200 | 2.19 | 4.0 | 108.6 |
| Non-compartmental analysis of plasma concentrations in healthy volunteers.[14] Note the non-linear increase in Cmax and AUC with dose. |
Conceptual Advantage of Deuteration
The primary rationale for investigating this compound as a therapeutic is the kinetic isotope effect, which can favorably alter its metabolism.
Caption: The kinetic isotope effect and its impact on drug pharmacokinetics.
References
- 1. schn.health.nsw.gov.au [schn.health.nsw.gov.au]
- 2. What is Sultiame used for? [synapse.patsnap.com]
- 3. Sultiame - Wikipedia [en.wikipedia.org]
- 4. Sulthiame in childhood epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulthiame add‐on therapy for epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carbonic anhydrase inhibitor sulthiame reduces intracellular pH and epileptiform activity of hippocampal CA3 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 11. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 12. Carbonic anhydrase inhibitors. Interaction of the antiepileptic drug sulthiame with twelve mammalian isoforms: kinetic and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Examination of two independent kinetic assays for determining the inhibition of carbonic anhydrases I and II: structure-activity comparison of sulfamates and sulfamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sultiame pharmacokinetic profile in plasma and erythrocytes after single oral doses: A pilot study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for Sulthiame-d4 Detection
Welcome to the technical support center for the LC-MS/MS analysis of Sulthiame and its deuterated internal standard, Sulthiame-d4. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on method optimization, troubleshooting, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for Sulthiame and this compound?
A1: For robust and sensitive detection, the protonated molecules [M+H]⁺ are typically selected as the precursor ions for both Sulthiame and this compound in positive electrospray ionization (ESI+) mode. The molecular weight of Sulthiame is 290.35 g/mol , and for this compound, it is 294.38 g/mol . Therefore, the precursor ions to monitor are m/z 291.1 for Sulthiame and m/z 295.1 for this compound.
Common fragmentation of sulfonamides involves the cleavage of the sulfonamide bond and loss of SO₂, which can be used to select characteristic product ions. Based on the fragmentation patterns of similar sulfonamide compounds, two suitable product ions are typically monitored for each analyte for quantification and qualification purposes.
Q2: How do I optimize the collision energy for Sulthiame and this compound?
A2: Collision energy is a critical parameter that must be optimized for your specific instrument. A good starting point is to perform a product ion scan to identify the most abundant and stable fragment ions. Then, for each precursor-product ion pair (MRM transition), infuse a standard solution of Sulthiame and this compound and ramp the collision energy over a range (e.g., 10-50 eV) to determine the value that yields the maximum signal intensity. Automated compound optimization software provided by your instrument manufacturer can streamline this process.
Q3: Can I use the same collision energy for Sulthiame and its deuterated internal standard, this compound?
A3: Generally, the optimal collision energy for a deuterated internal standard is very similar to its non-deuterated counterpart. However, for the most accurate quantification, it is best practice to determine the optimal collision energy for each MRM transition independently. A slight adjustment of 1-2 eV may be necessary to achieve the maximum signal for this compound.
Q4: What are typical chromatographic conditions for Sulthiame analysis?
A4: A reversed-phase C18 column is commonly used for the separation of Sulthiame. A gradient elution with a mobile phase consisting of an aqueous component with a small amount of acid (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile) is typically effective. The gradient should be optimized to ensure good peak shape and separation from matrix components.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal for Sulthiame/Sulthiame-d4 | Incorrect MRM transitions selected. | Verify the precursor and product ion m/z values. Infuse a standard solution to confirm the correct masses. |
| Inappropriate ionization mode. | Ensure the mass spectrometer is operating in positive electrospray ionization (ESI+) mode. | |
| Suboptimal source parameters (e.g., spray voltage, gas flows, temperature). | Systematically optimize source parameters using a standard solution to maximize ion signal. | |
| Sample degradation. | Prepare fresh standards and samples. Ensure proper storage conditions. | |
| Poor Peak Shape (Tailing or Fronting) | Incompatible mobile phase pH. | Adjust the pH of the aqueous mobile phase. The addition of 0.1% formic acid is a good starting point. |
| Column overload. | Dilute the sample or reduce the injection volume. | |
| Column degradation. | Replace the analytical column. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system thoroughly. |
| Matrix effects from the sample. | Improve sample preparation to remove interfering matrix components. Consider using a more selective extraction method like solid-phase extraction (SPE). | |
| Improperly set MS/MS parameters. | Re-optimize collision energy and other MS parameters to improve signal-to-noise. | |
| Inconsistent Results/Poor Reproducibility | Inconsistent sample preparation. | Ensure a standardized and validated sample preparation protocol is followed for all samples, standards, and quality controls. |
| Variable matrix effects. | The use of a deuterated internal standard like this compound should compensate for matrix effects. Ensure consistent addition of the internal standard to all samples.[1] | |
| LC system variability (e.g., pump fluctuations, injector issues). | Perform system suitability tests to ensure the LC system is performing within specifications. |
Experimental Protocols & Data
LC-MS/MS Parameters
The following table summarizes the recommended starting parameters for the LC-MS/MS analysis of Sulthiame and this compound. These parameters should be optimized for your specific instrument and application.
| Parameter | Sulthiame | This compound |
| Precursor Ion (m/z) | 291.1 | 295.1 |
| Product Ion 1 (Quantifier, m/z) | To be determined empirically | To be determined empirically |
| Collision Energy 1 (eV) | To be determined empirically | To be determined empirically |
| Product Ion 2 (Qualifier, m/z) | To be determined empirically | To be determined empirically |
| Collision Energy 2 (eV) | To be determined empirically | To be determined empirically |
| Dwell Time (ms) | 50-100 | 50-100 |
| Ionization Mode | ESI+ | ESI+ |
Note: Specific product ions and optimal collision energies are instrument-dependent and must be determined experimentally. Common fragments for sulfonamides include those resulting from the loss of SO₂ and cleavage of the sulfonamide bond.
Sample Preparation: Protein Precipitation
A simple and effective method for extracting Sulthiame from plasma or serum samples is protein precipitation.
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To 100 µL of plasma/serum sample, add 10 µL of this compound internal standard working solution.
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Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.
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Vortex the mixture for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for Sulthiame analysis.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
References
Improving peak shape for Sulthiame-d4 in reverse-phase HPLC
Technical Support Center: Sulthiame-d4 Analysis
Welcome to the technical support center for the chromatographic analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to improving the peak shape of this compound in reverse-phase HPLC.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound peak tailing?
A1: Peak tailing is the most common peak shape issue for amine-containing or polar compounds like this compound in reverse-phase HPLC. The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2]
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Silanol Interactions: The most frequent cause of tailing for basic compounds is the interaction with acidic, ionized silanol groups (-Si-O⁻) on the surface of silica-based columns (like C18).[1][3] These interactions provide a secondary, stronger retention mechanism in addition to the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a "tail".[1][2] This effect is most pronounced at a mobile phase pH above 3.[1]
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Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing. This is more likely if all peaks in the chromatogram are tailing, not just the this compound peak.[2][4]
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Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can create active sites that cause tailing.[5] A void in the column packing bed can also lead to peak distortion.[2]
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds. Sulthiame has a sulfonamide group with an acidic proton, and its pKa is approximately 10.55.[4] While it is a weak acid, interactions with the column are key. The pH of the mobile phase affects the ionization state of both the this compound molecule and the residual silanol groups on the silica packing.[6][7]
-
At Low pH (pH 2-4): This is generally the recommended range for starting method development for ionizable compounds.[6] At a low pH, the residual silanol groups on the column are protonated (-Si-OH) and thus less likely to interact with the analyte through ion-exchange mechanisms.[1][4] This minimizes the secondary interactions that cause peak tailing, resulting in a sharper, more symmetrical peak.
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At Mid-range pH (pH 4-7): In this range, a significant portion of silanol groups become deprotonated (ionized), increasing the potential for strong secondary interactions and causing peak tailing.[3]
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Importance of Buffering: It is crucial to use a buffer (e.g., phosphate, formate, or acetate) to maintain a consistent and stable pH throughout the analysis.[3] A stable pH ensures reproducible retention times and peak shapes.[7] A buffer concentration of 10-50 mM is typically effective.[4]
dot
References
- 1. Carbonic anhydrase inhibitor sulthiame reduces intracellular pH and epileptiform activity of hippocampal CA3 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Sultiame pharmacokinetic profile in plasma and erythrocytes after single oral doses: A pilot study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulthiame | C10H14N2O4S2 | CID 5356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Pharmacokinetic Variability of Sulthiame: The Impact of Age, Drug-Drug Interactions, and Biochemical Markers of Toxicity in Patients with Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sulthiame-d4 ESI-MS Analysis
Welcome to the technical support center for the analysis of Sulthiame-d4 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the ESI-MS analysis of this compound?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[4] In quantitative bioanalysis, unaddressed ion suppression can lead to underestimation of the analyte concentration.
Q2: What are the common causes of ion suppression for this compound in ESI-MS?
A2: Ion suppression in the analysis of this compound can originate from various sources, including:
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Endogenous matrix components: Biological samples like plasma or serum contain salts, phospholipids, and proteins that can co-elute with this compound and interfere with its ionization.[3]
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Sample preparation reagents: Incomplete removal of reagents used during sample preparation, such as non-volatile buffers or salts, can lead to suppression.
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Mobile phase additives: While necessary for chromatography, some mobile phase additives can compete with the analyte for ionization.
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High analyte concentration: At high concentrations, the ESI response can become non-linear, leading to self-suppression.[4]
Q3: How can a stable isotope-labeled internal standard like this compound help with ion suppression?
A3: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal tool to compensate for matrix effects, including ion suppression.[5] Since this compound is chemically identical to Sulthiame but has a different mass, it will have the same chromatographic retention time and experience the same degree of ion suppression as the unlabeled analyte. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.
Q4: Can I use a different ionization technique to avoid ion suppression?
A4: Yes, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[1] If significant and difficult-to-resolve ion suppression is encountered with ESI for this compound analysis, switching to APCI could be a viable alternative, provided that Sulthiame can be efficiently ionized by this technique.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving ion suppression issues during the ESI-MS analysis of this compound.
Problem 1: Low or inconsistent signal intensity for this compound.
This is a primary indicator of potential ion suppression. The following workflow can help diagnose and address the issue.
Problem 2: Poor reproducibility of results.
Inconsistent results, especially between different sample batches, can be a sign of variable matrix effects.
Solution Steps:
-
Ensure Consistent Sample Preparation: Use a validated and standardized sample preparation protocol for all samples. Variations in extraction efficiency can lead to different levels of matrix components in the final extract.
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Use a SIL-IS: As mentioned, this compound is crucial for correcting variability. Ensure it is added at a consistent concentration to all samples and standards early in the sample preparation process.
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Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects observed in the unknown samples.[6]
Quantitative Data on Matrix Effects
The following tables provide representative data on the impact of different sample preparation methods on the recovery and matrix effect for antiepileptic drugs, which can be analogous to the analysis of Sulthiame.
Table 1: Comparison of Sample Preparation Methods for Antiepileptic Drugs in Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | 85 - 110 | 80 - 120 | [5][7] |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 90 - 110 | [4][6] |
| Solid-Phase Extraction (SPE) | 80 - 105 | 95 - 105 | [6] |
Note: Matrix effect is calculated as the ratio of the analyte response in the presence of matrix to the response in a neat solution, expressed as a percentage. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of Sulthiame and the assessment of ion suppression.
Protocol 1: Sample Preparation of Plasma/Serum using Protein Precipitation
This is a common and rapid method for preparing biological samples for LC-MS/MS analysis of antiepileptic drugs.[5][8]
Detailed Steps:
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To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
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Add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Carefully transfer the supernatant to a new tube.
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(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase.
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Vortex briefly and transfer to an autosampler vial for injection.
Protocol 2: Assessment of Matrix Effect using Post-Extraction Spiking
This experiment quantitatively determines the extent of ion suppression or enhancement.[3]
Methodology:
-
Prepare three sets of samples:
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Set A (Neat Solution): Spike the analyte and this compound into the reconstitution solvent.
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Set B (Post-Spiked Matrix): Extract blank plasma/serum using the protein precipitation protocol. Spike the analyte and this compound into the final, clean supernatant before injection.
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Set C (Pre-Spiked Matrix): Spike the analyte and this compound into blank plasma/serum before the protein precipitation process.
-
-
Analyze all three sets by LC-MS/MS.
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Calculate the Matrix Effect and Recovery:
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Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
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Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Table 2: Representative MRM Transitions for Sulfonamides
While specific MRM transitions for Sulthiame should be optimized empirically, the following table for other sulfonamides can serve as a starting point.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Sulfadiazine | 251.0 | 156.0 | 20 | [9] |
| Sulfamethoxazole | 254.0 | 156.0 | 18 | [9] |
| Sulfadimethoxine | 311.0 | 156.0 | 22 | [9] |
Note: These values are illustrative and should be optimized for your specific instrument and conditions.
References
- 1. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative LC-MS/MS Method for the Simultaneous Measurement of Six Antiepileptics and Pentobarbital in Human Serum | Springer Nature Experiments [experiments.springernature.com]
- 5. Targeted Strategy to Analyze Antiepileptic Drugs in Human Serum by LC-MS/MS and LC-Ion Mobility-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Antiepileptics in Biological Samples—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Liquid Chromatography-Mass Spectrometry Assay for Determination of Perampanel and Concomitant Antiepileptic Drugs in the Plasma of Patients With Epilepsy Compared With a Fluorescent HPLC Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Sulthiame-d4 Analysis in Urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Sulthiame-d4 in urine using LC-MS/MS. It is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimental work.
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of this compound in urine.
| Problem | Potential Cause | Suggested Solution |
| No or Low Signal for this compound | Incorrect MS/MS transition parameters. | Verify the precursor and product ion m/z values for this compound. |
| Inefficient ionization. | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).[1][2] | |
| Sample degradation. | Ensure proper sample storage conditions (e.g., -20°C or lower) and check the stability of Sulthiame in the urine matrix.[3] | |
| Poor extraction recovery. | Evaluate the efficiency of the sample preparation method. Consider alternative extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column overload. | Dilute the sample or inject a smaller volume. |
| Incompatible sample solvent. | Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace it if necessary. | |
| Secondary interactions with the stationary phase. | Adjust the mobile phase pH or add a competing agent. | |
| High Background Noise or Interferences | Matrix effects from urine components. | Improve sample cleanup. Supported Liquid Extraction (SLE) and Solid Phase Extraction (SPE) are effective at removing interferences. |
| Contaminated mobile phase or LC system. | Prepare fresh mobile phase with LC-MS grade solvents and flush the system. | |
| Carryover from previous injections. | Implement a robust needle wash protocol and inject blank samples between unknown samples. | |
| Inconsistent Internal Standard (IS) Response | IS precipitation in the sample. | Check the solubility of this compound in the final sample solution. |
| Variable matrix effects on the IS. | While deuterated standards are ideal, they can still be affected by matrix components. Improve sample cleanup to minimize these effects.[4][5] | |
| Inaccurate IS spiking. | Ensure precise and consistent addition of the internal standard to all samples and standards. | |
| Retention Time Shifts | Changes in mobile phase composition. | Prepare fresh mobile phase and ensure accurate composition. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column aging. | Monitor column performance and replace it when retention times begin to shift significantly. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable sample preparation method for this compound analysis in urine?
A simple and effective method is protein precipitation. For a more robust cleanup to minimize matrix effects, consider Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE). A typical protein precipitation protocol involves adding three parts of a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard to one part of the urine sample. After vortexing and centrifugation, the supernatant can be injected into the LC-MS/MS system.
Q2: What are the key validation parameters to consider for a this compound analysis method in urine?
Based on validated methods for Sulthiame in biological matrices, the following parameters are crucial. The table below summarizes typical acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria |
| **Linearity (R²) ** | > 0.99 |
| Limit of Detection (LOD) | Signal-to-noise ratio > 3 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10, with acceptable precision and accuracy |
| Precision (Intra- and Inter-day CV%) | < 15% (20% at LLOQ) |
| Accuracy (Bias %) | Within ±15% (±20% at LLOQ) |
| Extraction Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard normalized matrix factor between 0.85 and 1.15 |
| Stability | Analyte stable under relevant storage and processing conditions |
Q3: I am observing a chromatographic shift where this compound elutes slightly earlier than the non-labeled Sulthiame. Is this normal and how can I address it?
Yes, a slight retention time difference between a deuterated internal standard and the analyte is a known phenomenon in reversed-phase chromatography. This is because deuterium is slightly more electron-donating than hydrogen, which can lead to a small change in the molecule's polarity. To address this, ensure that the chromatographic peak integration windows are set appropriately for both the analyte and the internal standard. If the separation is significant and leads to differential matrix effects, chromatographic conditions may need to be optimized to achieve co-elution.[6][7]
Q4: What are the common MS/MS parameters I should start with for this compound?
While optimal parameters should be determined experimentally on your specific instrument, you can start by infusing a standard solution of this compound and performing a product ion scan to identify the most intense and stable fragment ions. The precursor ion will be the [M+H]⁺ of this compound. Optimize collision energy and other source parameters for the selected transitions.
Q5: How can I minimize matrix effects in my urine analysis?
Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[8] To minimize them:
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Improve Sample Preparation: Techniques like Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) provide cleaner extracts compared to simple "dilute and shoot" or protein precipitation methods.
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Chromatographic Separation: Optimize your LC method to separate Sulthiame from co-eluting matrix components.
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Use a Stable Isotope Labeled Internal Standard: this compound is an excellent choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.[4]
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Dilution: If the analyte concentration is sufficiently high, diluting the urine sample can reduce the concentration of interfering matrix components.
Experimental Workflow and Troubleshooting Logic
Caption: Experimental workflow for this compound analysis in urine.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A fully validated HPLC-UV method for determination of sulthiame in human serum/plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. myadlm.org [myadlm.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Sulthiame-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity for the low-level detection of Sulthiame-d4.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for low-level detection of this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the sensitive and selective quantification of Sulthiame and its deuterated internal standard, this compound, in biological matrices.[1] This method offers high specificity and sensitivity, which are crucial for detecting trace-level concentrations.
Q2: What are the typical mass transitions (MRM) for Sulthiame and this compound?
A2: For sensitive detection using a triple quadrupole mass spectrometer, the following multiple reaction monitoring (MRM) transitions are commonly used:
Q3: What are common causes of poor sensitivity in this compound analysis?
A3: Low sensitivity in the analysis of this compound can stem from several factors:
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Matrix Effects: Co-eluting endogenous components from the biological sample can suppress or enhance the ionization of this compound, leading to inaccurate and imprecise results.
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Inefficient Sample Preparation: Poor recovery of the analyte during extraction or inadequate removal of interfering substances can significantly impact sensitivity.
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Suboptimal LC-MS/MS Parameters: Incorrect selection of mobile phases, gradient conditions, or mass spectrometer settings can lead to poor peak shape, low signal intensity, and high background noise.
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Column Contamination: Buildup of matrix components on the analytical column can lead to peak broadening and reduced sensitivity over time.
Q4: How can I minimize matrix effects?
A4: Minimizing matrix effects is critical for achieving accurate low-level detection. Strategies include:
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Improved Sample Cleanup: Employing more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering matrix components.
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Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components is a highly effective strategy.
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Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, though this may also decrease the analyte signal.
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Use of a Stable Isotope-Labeled Internal Standard: Using this compound as an internal standard helps to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement as the unlabeled analyte.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the low-level detection of this compound.
Issue 1: Low Signal Intensity or No Peak Detected for this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Review the sample preparation protocol. Consider alternative methods like SPE or LLE for better recovery and cleanup. Ensure proper pH adjustment of the sample, as the extraction efficiency of sulfonamides can be pH-dependent. |
| Ion Suppression | Perform a post-column infusion experiment to assess ion suppression at the retention time of this compound. If suppression is observed, improve sample cleanup or modify the chromatographic conditions to separate the analyte from the interfering region. |
| Incorrect MS/MS Parameters | Verify the MRM transitions, collision energy, and other mass spectrometer settings. Infuse a standard solution of this compound directly into the mass spectrometer to optimize these parameters. |
| Degradation of Analyte | Ensure proper storage of samples and standards. Sulthiame can be susceptible to degradation under certain conditions. |
Issue 2: High Background Noise and Poor Signal-to-Noise Ratio
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or LC System | Prepare fresh mobile phases using high-purity solvents and additives. Flush the LC system thoroughly. Use of mobile phase additives like formic acid at low concentrations can improve signal, but high concentrations can cause suppression. |
| Matrix Interference | Enhance the sample cleanup procedure to remove more of the matrix components. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be effective for complex matrices. |
| Dirty Ion Source | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. A contaminated ion source is a common cause of high background noise. |
Issue 3: Inconsistent or Drifting Retention Times
| Possible Cause | Troubleshooting Step |
| Column Equilibration | Ensure the analytical column is properly equilibrated with the initial mobile phase conditions before each injection. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phases daily and ensure accurate composition. Small variations in pH or solvent ratios can affect the retention of polar compounds like Sulthiame. |
| Column Degradation | If retention times continue to shift, the column may be degrading. Replace the analytical column. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical LC-MS/MS method for Sulthiame analysis.
| Parameter | Value | Reference |
| Lower Limit of Detection (LOD) | 0.001 µg/mL | [1] |
| Lower Limit of Quantification (LOQ) | 0.01 µg/mL | [1] |
| Dynamic Range | 0.01 - 50 µg/mL | [1] |
| Inaccuracy (Internal QCs) | -1.9% to +11.7% | [1] |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This is a rapid and simple method suitable for initial screening.
-
Sample Preparation:
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To 100 µL of human plasma, add 300 µL of methanol containing the internal standard, this compound.[1]
-
-
Protein Removal:
-
Supernatant Transfer:
-
Transfer 250 µL of the supernatant to a new vial.[1]
-
-
Dilution:
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Add 250 µL of pure water and vortex.[1]
-
-
Analysis:
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Inject the final solution into the LC-MS/MS system.[1]
-
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup
This method provides a cleaner extract, reducing matrix effects and improving sensitivity.
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Column Conditioning:
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Condition an appropriate SPE cartridge (e.g., a hydrophilic-lipophilic balanced polymer) with methanol followed by water.
-
-
Sample Loading:
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Pre-treat the plasma sample (e.g., by dilution with a buffer) and load it onto the conditioned SPE cartridge.
-
-
Washing:
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Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
-
Elution:
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Elute Sulthiame and this compound with a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in the initial mobile phase.
-
-
Analysis:
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Inject the reconstituted sample into the LC-MS/MS system.
-
Visualizations
Caption: Workflow for Protein Precipitation of Plasma Samples.
References
Stability issues of Sulthiame-d4 in long-term storage
This technical support center provides guidance on the stability and handling of Sulthiame-d4 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored under refrigerated conditions, protected from light.[1][2] Specific supplier recommendations may vary, so it is always best to consult the Certificate of Analysis (CofA) that accompanied your product.[3][4] One major supplier recommends storage at +4°C.[5] While deuterated compounds themselves are generally very stable and do not have a defined shelf life, their stability can be affected by storage conditions, particularly over extended periods.[6]
Q2: My laboratory stores all deuterated compounds at room temperature. Is this acceptable for this compound?
While some suppliers may ship this compound at room temperature[4], for long-term storage, refrigeration is recommended to minimize the potential for slow degradation over time.[1] Storing at room temperature, especially if exposed to light or humidity, may increase the risk of degradation.
Q3: I left my vial of this compound on the bench for an extended period. Is it still usable?
Short-term exposure to ambient conditions is unlikely to cause significant degradation. However, for critical applications, it is advisable to verify the purity of the material if it has been stored improperly. You can perform a simple purity check using an appropriate analytical method, such as HPLC-UV.
Q4: What are the potential degradation pathways for this compound?
Based on forced degradation studies performed on the non-deuterated analogue, Sulthiame, the primary degradation pathways are likely to be hydrolysis under acidic and alkaline conditions, as well as oxidation.[7][8] The sulfonamide groups and the thiazine ring in the molecule are potentially susceptible to these degradation mechanisms.
Q5: How can I check the purity of my this compound sample?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable technique for assessing the purity of this compound.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structural integrity of the molecule.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound leading to lower effective concentration or interfering degradants. | 1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light. 2. Assess Purity: Analyze the this compound sample using a stability-indicating HPLC method to check for the presence of degradation products. 3. Prepare Fresh Solution: If degradation is suspected, prepare a fresh stock solution from a new or properly stored vial of this compound. |
| Visible changes in the physical appearance of the solid material (e.g., discoloration, clumping). | Potential degradation or contamination. | 1. Do not use the material for quantitative experiments. 2. Characterize the material: If necessary, analyze the sample using techniques like LC-MS to identify potential impurities or degradation products.[9] 3. Obtain a new vial: It is recommended to use a fresh, unopened vial of this compound for your experiments. |
| Precipitation observed in a stock solution stored in the refrigerator. | Poor solubility of this compound in the chosen solvent at low temperatures. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. Consider a different solvent: If precipitation persists, consider preparing the stock solution in a solvent with better solubility for this compound at refrigerated temperatures. You can prepare it in methanol and store it at 4 °C.[10] |
Quantitative Data Summary
Recommended Storage Conditions:
| Source | Recommended Temperature | Additional Notes |
| LGC Standards[5] | +4°C | - |
| General Guidance for Deuterated Compounds[1] | Refrigerated | Store in the dark. |
| MedchemExpress[4] | Room temperature (for shipping) | Refer to Certificate of Analysis for long-term storage. |
Forced Degradation of Sulthiame (Non-deuterated analogue)[7]:
| Condition | Reagent | Temperature | Duration |
| Alkaline | 1 M NaOH | 50°C | 1 hour |
| Acidic | 1 M HCl | 50°C | 1 hour |
| Oxidation | 3% H₂O₂ | 50°C | 1 hour |
| Thermal | - | 50°C | 48 hours |
| Sunlight | - | Ambient | 15 days |
This table summarizes the conditions used in a forced degradation study of the non-deuterated form of Sulthiame. These conditions can be adapted to investigate the stability of this compound.
Experimental Protocols
Protocol for Stability Assessment of this compound using HPLC-UV
This protocol is adapted from a validated stability-indicating method for Sulthiame.[7][8]
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution with the mobile phase to a working concentration (e.g., 100 µg/mL).
-
-
HPLC System and Conditions:
-
Column: Reversed-phase C18 column (e.g., Nova-Pak C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of deionized water and methanol (e.g., 70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the prepared standard solution into the HPLC system.
-
Record the chromatogram and determine the retention time and peak area of the main this compound peak.
-
To assess stability, compare the chromatogram of a potentially degraded sample to that of a freshly prepared standard. The appearance of additional peaks or a decrease in the main peak area can indicate degradation.
-
Visualizations
Caption: Workflow for HPLC-based stability assessment of this compound.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
- 1. ckgas.com [ckgas.com]
- 2. reddit.com [reddit.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS 1795021-05-4 | LGC Standards [lgcstandards.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Stability-Indicating High-Performance Liquid Chromatography Assay for the Determination of Sulthiame in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
Minimizing back-exchange of deuterium in Sulthiame-d4 studies
Technical Support Center: Sulthiame-d4
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize the back-exchange of deuterium during bioanalytical studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound studies?
Deuterium back-exchange is an undesirable chemical reaction where deuterium (D) atoms on a labeled molecule, such as this compound, are replaced by protium (H) atoms from the surrounding environment (e.g., solvents, buffers, biological matrix). This process can compromise the isotopic purity of the standard, leading to inaccurate quantification in pharmacokinetic or metabolic studies. This is particularly critical when this compound is used as an internal standard for mass spectrometry-based assays.[1][2][3]
Q2: Are the deuterium labels on this compound stable?
The stability of the deuterium labels depends on their position on the molecule. In commercially available this compound, the four deuterium atoms are typically located on the aromatic (phenyl) ring. C-D bonds on an aromatic ring are generally stable and not readily exchangeable under physiological conditions.[4][5] However, they can become susceptible to exchange under certain analytical conditions, particularly high temperatures and specific pH ranges during sample preparation and analysis.[6][7][8]
Q3: What are the primary experimental factors that can cause back-exchange of this compound?
Several factors can promote the back-exchange of deuterium from the aromatic ring:
-
pH: While stable at neutral pH, extreme acidic or basic conditions can facilitate exchange. The rate of exchange is minimized at a low pH (around 2.5).[1][9]
-
Temperature: Elevated temperatures significantly accelerate the rate of back-exchange. All sample preparation and analysis steps should be performed at low temperatures (e.g., 0-4 °C).[2][10]
-
Exposure Time: The longer the sample is exposed to protic solvents (containing H+), the greater the opportunity for back-exchange. Processing times should be kept to a minimum.[3][11]
-
Mass Spectrometry Source: Atmospheric Pressure Chemical Ionization (APCI) sources, especially at high desolvation temperatures, have been shown to induce H/D exchange on aromatic rings.[6][7] Electrospray Ionization (ESI) is generally less prone to causing this type of in-source back-exchange.
Q4: How can I detect and quantify the extent of back-exchange?
Back-exchange can be monitored using high-resolution mass spectrometry or tandem mass spectrometry (LC-MS/MS). The appearance and relative intensity of ions corresponding to d3, d2, d1, and d0-Sulthiame species in a pure this compound sample indicate that exchange has occurred. For quantification, one can prepare a calibration curve and measure the peak area of each isotopic species to determine the percentage of the original d4 compound that has undergone exchange. A typical LC-MS/MS method for Sulthiame would monitor the m/z transition from 293.0 → 229.1 for the d4 parent compound.[12]
Troubleshooting Guide: Loss of Deuterium Signal
If you observe a loss of isotopic purity in your this compound standard, consult the following guide.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Appearance of d0-d3 peaks during sample preparation. | High Temperature: Sample processing (e.g., extraction, evaporation) is being performed at room temperature or higher. | Maintain all samples and solutions on an ice-water bath (0-4 °C) throughout the entire preparation workflow.[10] |
| Incorrect pH: The pH of the sample or extraction buffer is not optimized to minimize exchange. | Adjust the pH of aqueous solutions to ~2.5 using a non-protic acid if possible. Quench biological reactions with a pre-chilled acidic solution.[1][9] | |
| Prolonged Exposure: Samples are stored in aqueous buffers for extended periods before analysis. | Minimize the time samples spend in aqueous environments. If storage is necessary, store in an organic solvent or lyophilize and store at -80°C. Analyze samples as quickly as possible after preparation. | |
| Gradual loss of deuterium signal during a long LC run sequence. | Mobile Phase Exchange: Trace amounts of water or acid in the mobile phase are causing slow on-column exchange. | Ensure high-purity solvents. Keep the autosampler tray cooled (e.g., 4 °C). While not always practical, using a deuterated mobile phase (e.g., D₂O) can eliminate this, but is often cost-prohibitive. |
| Abrupt appearance of d0-d3 peaks in MS data, not seen in prepped sample. | In-Source Back-Exchange: The mass spectrometer's ion source is inducing the exchange. This is a known issue with APCI sources.[6][7] | 1. Lower Source Temperature: Reduce the desolvation or vaporizer temperature in the APCI source to the lowest level that maintains adequate signal. 2. Switch Ionization Mode: If possible, switch to an Electrospray Ionization (ESI) source, which is generally gentler and less likely to cause this artifact. 3. Optimize Mobile Phase: The composition of the mobile phase can influence in-source exchange; experiment with different modifiers.[6] |
Summary of Risk Factors for this compound Back-Exchange
| Parameter | Low Risk Condition | Medium Risk Condition | High Risk Condition |
| pH | 2.5 - 4.0 | 4.0 - 6.0 or 8.0 - 9.0 | < 2.0 or > 9.0 |
| Temperature | 0 - 4 °C | 5 - 20 °C | > 20 °C |
| Aqueous Exposure | < 1 hour | 1 - 4 hours | > 4 hours at 4°C |
| Storage (Aqueous) | Not Recommended | < 24 hours at 4°C | > 24 hours at 4°C |
| MS Ion Source | ESI (Electrospray) | - | APCI (Chem. Ionization) |
| APCI Temperature | < 300 °C | 300 - 450 °C | > 450 °C |
Experimental Protocols
Protocol: Assessing this compound Stability in a Biological Matrix
This protocol describes a method to evaluate the stability of this compound in a relevant biological matrix (e.g., human plasma) under various conditions.
1. Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol).
-
Control human plasma (or other relevant biological matrix).
-
0.1 M Phosphate buffer at pH 2.5, 7.4, and 9.0.
-
Acetonitrile (ACN) with 0.1% formic acid (Quenching Solution).
-
Ice-water bath, refrigerated centrifuge, heating block.
-
LC-MS/MS system.
2. Procedure:
-
Prepare Stability Samples:
-
Thaw control plasma on an ice-water bath.
-
Spike the plasma with this compound to a final concentration of 100 ng/mL. Vortex gently.
-
Aliquot the spiked plasma into three sets of microcentrifuge tubes (for T=0, T=4h, T=24h).
-
-
Incubation:
-
T=0 Samples: Immediately proceed to step 3.
-
Test Conditions: Incubate the remaining sample sets under different conditions:
-
Condition A (Recommended): 4°C.
-
Condition B (Room Temp): 25°C.
-
Condition C (Elevated Temp): 37°C.
-
-
-
Sample Quenching and Extraction:
-
At each time point (0, 4, and 24 hours), take samples from each condition.
-
Add 3 volumes of ice-cold Quenching Solution (ACN with 0.1% formic acid) to 1 volume of plasma sample.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for immediate LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples, monitoring for the parent this compound (m/z 293.0 → 229.1) and its potential back-exchanged products (d3, d2, d1, d0).
-
Compare the peak areas of the exchanged species relative to the d4 peak across the different time points and temperature conditions.
-
Visualizations
Workflow for Minimizing Back-Exchange
Caption: Bioanalytical workflow with critical points to control deuterium back-exchange.
Troubleshooting Logic for Deuterium Loss
Caption: Decision tree for troubleshooting the source of this compound back-exchange.
Mechanism of Aromatic Back-Exchange
Caption: Conceptual diagram of a deuterium atom exchanging with a protium atom.
References
- 1. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimizing back exchange in the hydrogen exchange-mass spectrometry experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfamethazine-d4 | C12H14N4O2S | CID 45040438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sulfamethizole-D4 | C9H10N4O2S2 | CID 139025864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Pulsed hydrogen–deuterium exchange mass spectrometry probes conformational changes in amyloid beta (Aβ) peptide aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sultiame pharmacokinetic profile in plasma and erythrocytes after single oral doses: A pilot study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Analytical Methods for Sulthiame: A Comparison of Internal Standards
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is critical for the robust validation of analytical methods. This guide provides a comparative overview of two distinct analytical methods for the quantification of Sulthiame, a carbonic anhydrase inhibitor used as an antiepileptic drug, utilizing either Sulthiame-d4 or desethylatrazine as internal standards.
This comparison aims to assist in the selection of a suitable analytical strategy by presenting available performance data and detailed experimental protocols. The use of a stable isotope-labeled internal standard like this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often considered the gold standard due to its ability to closely mimic the analyte's behavior during sample preparation and analysis. However, alternative internal standards, such as desethylatrazine used in high-performance liquid chromatography with ultraviolet detection (HPLC-UV), can also provide reliable and accurate results.
Performance Comparison of Analytical Methods
The following tables summarize the validation parameters for two different analytical methods for Sulthiame quantification. Table 1 details an LC-MS/MS method employing this compound as the internal standard, and Table 2 outlines an HPLC-UV method using desethylatrazine as the internal standard.
Table 1: Validation Summary for LC-MS/MS Method with this compound Internal Standard
| Validation Parameter | Result |
| Linearity (R²) | Data not available in cited sources |
| Accuracy (Bias %) | Data not available in cited sources |
| Precision (CV%) | Data not available in cited sources |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL[1] |
| Dynamic Range | Up to 50 µg/mL[1] |
| Lower Limit of Detection (LOD) | 0.001 µg/mL[1] |
Table 2: Validation Summary for HPLC-UV Method with Desethylatrazine Internal Standard
| Validation Parameter | Result |
| Linearity Range | 0.2-50.0 µg/mL[2] |
| Linearity (R²) | > 0.9999[2] |
| Accuracy (Bias %) | -4.61 to 0.80%[2] |
| Intra-day Precision (CV%) | 1.06%[2] |
| Inter-day Precision (CV%) | 1.25%[2] |
| Lower Limit of Quantification (LOQ) | 0.58 µg/mL[2] |
| Lower Limit of Detection (LOD) | 0.19 µg/mL[2] |
| Extraction Recovery | ~100%[2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the two compared methods.
Method 1: LC-MS/MS with this compound Internal Standard
This method is designed for the analysis of Sulthiame in biological matrices such as human plasma, hemolyzed whole blood, or hemolyzed red blood cells[1].
Sample Preparation:
-
To 100 µL of the biological matrix, add 300 µL of methanol containing the internal standard, this compound[1].
-
Vortex the mixture and sonicate for 30 seconds to ensure thorough mixing and protein precipitation[1].
-
Centrifuge the samples to pellet the precipitated proteins[1].
-
Transfer 250 µL of the supernatant to a clean glass vial with an insert[1].
-
Dilute the supernatant with 250 µL of pure water[1].
-
Vortex the final mixture before injection into the LC-MS/MS system[1].
Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic Column: XSelect HSS T3 column[1].
-
Mobile Phase: A water-acetonitrile gradient[1].
-
Run Time: 5 minutes[1].
-
Detection: Triple quadrupole mass spectrometer[1].
-
Mass Transitions:
Method 2: HPLC-UV with Desethylatrazine Internal Standard
This method has been validated for the determination of Sulthiame in human serum/plasma samples[2].
Sample Preparation:
-
A simple protein precipitation method with acetonitrile is used for sample preparation[2].
Chromatographic Conditions:
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Caption: Workflow for Sulthiame analysis using LC-MS/MS with this compound.
Caption: Workflow for Sulthiame analysis using HPLC-UV with Desethylatrazine.
References
A Comparative Guide to the Cross-Validation of Sulthiame Assays: The Decisive Role of the Deuterated Internal Standard, Sulthiame-d4
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of therapeutic drugs in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. In the bioanalysis of the antiepileptic drug Sulthiame, the choice of internal standard is a critical determinant of assay reliability and robustness. This guide provides an objective comparison of Sulthiame assay performance with and without the use of its stable isotope-labeled (deuterated) internal standard, Sulthiame-d4, supported by established principles of bioanalytical method validation and illustrative data from studies on antiepileptic drugs.
The Superiority of Co-eluting Stable Isotope-Labeled Internal Standards
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, an internal standard (IS) is essential to correct for variability during sample processing and analysis.[1][2] The ideal IS co-elutes with the analyte and exhibits identical chemical and physical properties.[1][2] this compound, a deuterated analog of Sulthiame, perfectly fits this description. It behaves almost identically to Sulthiame during extraction, chromatography, and ionization, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for the precise normalization of any variations, leading to superior accuracy and precision.
Conversely, using a structurally similar but non-isotopic compound as an internal standard, or forgoing one entirely, introduces a significant risk of analytical error. Such standards may not adequately compensate for matrix effects, which are variations in the analyte's ionization efficiency due to co-eluting endogenous components from the biological sample.[1] This can lead to inaccurate and imprecise results, potentially compromising the integrity of a clinical or preclinical study.
Performance Comparison: With vs. Without this compound
The following tables summarize the expected performance of a Sulthiame LC-MS/MS assay when validated with and without this compound. The data for the "With this compound" column is representative of typical performance for antiepileptic drug assays utilizing deuterated internal standards, as per regulatory guidelines. The "Without this compound" column illustrates the anticipated compromised performance based on established bioanalytical principles.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | With this compound (Expected Performance) | Without this compound (Anticipated Performance) | Justification for Difference |
| Accuracy | Within ±15% of the nominal concentration | Potentially outside ±20%, variable bias | This compound effectively corrects for matrix effects and recovery variations, ensuring the calculated concentration is close to the true value. Without it, uncorrected matrix effects can lead to significant and unpredictable bias. |
| Precision (CV%) | ≤15% | >15%, higher variability | The deuterated standard minimizes variability in the analytical process, resulting in low coefficient of variation (CV). The absence of an appropriate IS leads to greater scatter in the data. |
| Linearity (r²) | ≥0.99 | May be ≥0.99, but less reliable | While a good correlation coefficient might be achieved, the accuracy of back-calculated concentrations of the calibration standards is likely to be poorer without a proper IS. |
| Matrix Effect | Compensated | Uncompensated and variable | This compound co-elutes and experiences the same ion suppression or enhancement as Sulthiame, thus normalizing the response. Without it, the assay is susceptible to the variable nature of biological matrices. |
| Recovery | Consistent and reproducible | Variable and less reproducible | The ratio of analyte to IS response corrects for inconsistencies in the extraction process. Without this correction, variations in recovery directly impact the final result. |
Table 2: Illustrative Quality Control (QC) Sample Performance
| QC Level | With this compound (Accuracy/Precision) | Without this compound (Anticipated Accuracy/Precision) |
| Low QC | 95-105% / ≤10% CV | 80-120% / >15% CV |
| Medium QC | 97-103% / ≤8% CV | 85-115% / >15% CV |
| High QC | 98-102% / ≤5% CV | 90-110% / >15% CV |
Experimental Protocols
The following is a representative experimental protocol for the bioanalysis of Sulthiame in human plasma using this compound as an internal standard, based on common methodologies for antiepileptic drugs.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at 1 µg/mL).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90% water with 0.1% formic acid and 10% acetonitrile).
-
Vortex to ensure complete dissolution.
-
Inject a portion (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute Sulthiame, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the optimal response for Sulthiame.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Sulthiame Transition: Precursor ion (m/z) → Product ion (m/z)
-
This compound Transition: Precursor ion (m/z) → Product ion (m/z) (shifted by 4 Da from Sulthiame).
-
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical basis for using a deuterated internal standard.
Caption: Experimental workflow for Sulthiame bioanalysis.
Caption: Rationale for using a deuterated internal standard.
Conclusion
The cross-validation of a Sulthiame assay unequivocally demonstrates the critical importance of using a deuterated internal standard like this compound. While an assay without a stable isotope-labeled internal standard may appear to meet some validation criteria, it is inherently less reliable and susceptible to the variability of biological matrices. For robust, accurate, and reproducible quantification of Sulthiame in a research or regulatory setting, the use of this compound is not just recommended, but essential for ensuring data integrity.
References
A Comparative Analysis of the Bioavailability of Sulthiame and a Theoretical Deuterated Sulthiame Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioavailability of the established anti-seizure medication, Sulthiame, and a theoretical deuterated version of the molecule. As no direct comparative clinical studies exist for a deuterated Sulthiame, this document summarizes the known pharmacokinetic profile of Sulthiame and extrapolates the potential impact of deuteration on its bioavailability based on established principles of metabolic switching.
Executive Summary
Sulthiame is a carbonic anhydrase inhibitor with demonstrated efficacy in certain types of epilepsy. Its pharmacokinetic profile is characterized by good oral absorption but also notable inter-individual variability. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, presents a potential strategy to improve the drug's metabolic stability. This can lead to a more predictable pharmacokinetic profile, potentially enhancing therapeutic efficacy and patient safety. This guide will delve into the known data for Sulthiame and provide a data-supported theoretical comparison for a deuterated analog.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the known pharmacokinetic parameters of Sulthiame, based on available literature. A second table provides a theoretical comparison of how these parameters might be altered in a deuterated version of Sulthiame.
Table 1: Pharmacokinetic Parameters of Sulthiame
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability (F) | High | [1] |
| Tmax (Time to maximum concentration) | 1-5 hours | [1] |
| Distribution | ||
| Protein Binding | Approximately 29% | [1] |
| Volume of Distribution (Vd) | ~64.8 L (plasma) | [2] |
| Metabolism | ||
| Site | Liver (moderate) | [1] |
| Pathway | Hydroxylation | [2] |
| Metabolites | Hydroxy-sulthiame (main, inactive) | [2] |
| Elimination | ||
| Half-life (t½) | 8-15 hours (adults) | [1] |
| Excretion | 30-60% renal (unchanged) | [2] |
Table 2: Theoretical Pharmacokinetic Comparison: Sulthiame vs. Deuterated Sulthiame
| Parameter | Sulthiame | Deuterated Sulthiame (Theoretical) | Rationale for Change |
| Metabolism | |||
| Rate of Metabolism | Moderate | Potentially Slower | The kinetic isotope effect can slow the rate of enzymatic C-D bond cleavage compared to C-H bond cleavage. |
| Elimination | |||
| Half-life (t½) | 8-15 hours (adults) | Potentially Longer | A slower rate of metabolism would lead to a longer elimination half-life. |
| Exposure | |||
| AUC (Area under the curve) | Variable | Potentially Increased and Less Variable | Reduced metabolic clearance would increase overall drug exposure. A more controlled metabolic pathway could reduce inter-individual variability. |
| Cmax (Maximum concentration) | Variable | Potentially Higher | Slower metabolism could lead to a higher peak plasma concentration. |
Experimental Protocols
While no direct comparative studies are available, the following methodologies are standard for assessing the bioavailability of a new chemical entity like deuterated Sulthiame, based on protocols used in Sulthiame research.
1. Pharmacokinetic Study in Healthy Volunteers
-
Study Design: A randomized, single-dose, crossover study comparing Sulthiame and deuterated Sulthiame.
-
Participants: Healthy adult volunteers.
-
Procedure:
-
Administration of a single oral dose of either Sulthiame or deuterated Sulthiame.
-
Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma is separated from the blood samples and stored frozen until analysis.
-
A washout period of at least seven half-lives of Sulthiame is implemented before administering the alternate drug.
-
-
Analysis: Plasma concentrations of the parent drug and its major metabolites are determined using a validated bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Parameters: Calculation of AUC, Cmax, Tmax, and t½ for both compounds.
2. In Vitro Metabolic Stability Assay
-
System: Human liver microsomes or specific recombinant human cytochrome P450 (CYP) enzymes. While the exact CYPs metabolizing Sulthiame are not definitively known, studies suggest an interaction with CYP2C19.[2][3]
-
Procedure:
-
Incubate Sulthiame and deuterated Sulthiame with the in vitro system in the presence of NADPH (a necessary cofactor for CYP activity).
-
Samples are taken at various time points.
-
The reaction is quenched, and the remaining concentration of the parent drug is quantified by LC-MS/MS.
-
-
Analysis: The rate of disappearance of the parent compound is used to determine the in vitro half-life and intrinsic clearance.
Visualizations
Sulthiame Metabolism and the Impact of Deuteration
The primary metabolic pathway for Sulthiame is hydroxylation.[2] The exact location of this hydroxylation is a key determinant of the effectiveness of deuteration. By replacing a hydrogen atom with a deuterium atom at the site of metabolism, the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, is more difficult for metabolic enzymes to break. This phenomenon, known as the kinetic isotope effect, can slow down the rate of metabolism.
References
- 1. Pharmacokinetic Variability of Sulthiame: The Impact of Age, Drug-Drug Interactions, and Biochemical Markers of Toxicity in Patients with Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction between sulthiame and clobazam: sulthiame inhibits the metabolism of clobazam, possibly via an action on CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison: Sulthiame vs. Sulthiame-d4
For Researchers, Scientists, and Drug Development Professionals
Published: November 8, 2025
Executive Summary
This guide provides a comparative overview of the in vivo profiles of the anti-seizure medication Sulthiame and its deuterated analog, Sulthiame-d4. It is important to note that while in vivo data for Sulthiame is available, directly comparable in vivo studies for this compound have not been published. Therefore, this guide presents the known pharmacokinetic parameters of Sulthiame and offers a theoretically-driven comparison for this compound based on the well-established principles of the kinetic isotope effect of deuterium substitution in drug metabolism. The aim is to provide a valuable resource for researchers and drug development professionals interested in the potential benefits of deuterating Sulthiame.
Introduction to Sulthiame and the Rationale for Deuteration
Sulthiame is a sulfonamide derivative used as an anticonvulsant medication, primarily for certain types of epilepsy.[1] Its mechanism of action is understood to be the inhibition of the enzyme carbonic anhydrase, leading to an increase in intracellular acidity which is thought to stabilize neurons and reduce seizure activity.[1]
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic properties of a molecule. The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the "deuterium kinetic isotope effect." This can lead to a reduced rate of metabolism, potentially resulting in a longer drug half-life, increased systemic exposure, and a more consistent pharmacokinetic profile.
In Vivo Pharmacokinetic Profile of Sulthiame
In vivo studies in humans have characterized the pharmacokinetic profile of Sulthiame. The following table summarizes key parameters from a pilot study in healthy volunteers.
Table 1: In Vivo Pharmacokinetic Parameters of Sulthiame in Healthy Adult Volunteers
| Parameter | 50 mg Single Dose | 100 mg Single Dose | 200 mg Single Dose |
| Plasma Cmax (µg/mL) | 0.2 ± 0.1 | 0.5 ± 0.2 | 5.0 ± 1.8 |
| Plasma AUC₀₋∞ (µg·h/mL) | 3.3 ± 1.2 | 11.2 ± 4.5 | 165.5 ± 73.2 |
| Plasma CL/F (L/h) | 16.7 ± 6.2 | 9.7 ± 3.8 | 1.3 ± 0.5 |
| Whole Blood Cmax (µg/mL) | 2.5 ± 0.5 | 3.9 ± 0.7 | 6.5 ± 1.2 |
| Whole Blood AUC₀₋∞ (µg·h/mL) | 74.3 ± 20.9 | 138.9 ± 38.8 | 277.8 ± 77.5 |
Data adapted from a pilot pharmacokinetic study in four healthy male volunteers.[2]
Theoretical In Vivo Pharmacokinetic Profile of this compound: A Comparative Perspective
Direct in vivo data for this compound is not currently available. However, based on the principles of the deuterium kinetic isotope effect, we can project the potential impact of deuteration on the pharmacokinetic profile of Sulthiame. The specific metabolic pathways of Sulthiame are not fully elucidated, but it is known to undergo hepatic metabolism. One study indicated CYP2C19-mediated inhibition by Sulthiame, suggesting a potential role for this enzyme in its metabolic clearance.[3] Assuming that metabolism is a significant route of elimination, deuteration at metabolically active sites could lead to the following changes:
Table 2: Theoretical Head-to-Head Comparison of Sulthiame and this compound In Vivo Pharmacokinetic Parameters
| Parameter | Sulthiame (Observed) | This compound (Projected) | Rationale for Projected Change |
| Metabolism Rate | Moderate Hepatic Metabolism | Slower | The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower rate of metabolic cleavage (kinetic isotope effect). |
| Plasma Half-life (t½) | Variable | Longer | A slower rate of metabolism would lead to a reduced clearance and consequently, a longer elimination half-life. |
| Area Under the Curve (AUC) | Dose-dependent | Higher | Reduced metabolic clearance would result in greater overall drug exposure for a given dose. |
| Maximum Concentration (Cmax) | Dose-dependent | Potentially Higher or Similar | Cmax could be higher due to reduced first-pass metabolism, or similar if the rate of absorption is the primary determinant. |
| Clearance (CL/F) | Dose-dependent | Lower | A direct consequence of a slower rate of metabolism. |
| Dosing Frequency | Typically multiple times per day | Potentially Reduced | A longer half-life could allow for less frequent dosing, improving patient compliance. |
Experimental Protocols
The data for Sulthiame presented in this guide is primarily derived from a pilot pharmacokinetic study. The methodology for this key experiment is detailed below.
Pilot Pharmacokinetic Study of Sulthiame in Healthy Volunteers
-
Study Design: An open-label, single-dose, three-period, fixed-sequence study.
-
Participants: Four healthy male volunteers.
-
Intervention: Participants received single oral doses of 50 mg, 100 mg, and 200 mg of Sulthiame (Ospolot®) with a washout period of at least four weeks between each dose.
-
Sample Collection: Serial blood samples (for plasma and whole blood analysis) and urine samples were collected at predefined time points before and after drug administration.
-
Analytical Method: Sulthiame concentrations in plasma, whole blood, and urine were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This compound was used as the internal standard for this analysis. The mass transitions monitored were m/z 289.0 → 225.1 for Sulthiame and m/z 293.0 → 229.1 for this compound.[2]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, AUC, and CL/F were calculated using standard noncompartmental methods.[2]
Mechanism of Action: Carbonic Anhydrase Inhibition
The primary mechanism of action of Sulthiame is the inhibition of carbonic anhydrase. This enzyme catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and a proton. By inhibiting this enzyme, Sulthiame is thought to cause a slight increase in intracellular acidity, which in turn leads to a reduction in neuronal excitability and a decrease in the likelihood of seizures.
Caption: Mechanism of action of Sulthiame via carbonic anhydrase inhibition.
Conclusion
While direct in vivo comparative data for Sulthiame and this compound is not yet available, the established principles of the deuterium kinetic isotope effect provide a strong rationale for investigating the potential benefits of this deuterated analog. The theoretical advantages of this compound, including a potentially slower rate of metabolism, longer half-life, and increased systemic exposure, warrant further preclinical and clinical investigation. Such studies would be crucial to definitively characterize the in vivo profile of this compound and to determine if it offers a clinically meaningful improvement over the non-deuterated parent compound for the treatment of epilepsy and other potential indications. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Sultiame pharmacokinetic profile in plasma and erythrocytes after single oral doses: A pilot study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Variability of Sulthiame: The Impact of Age, Drug-Drug Interactions, and Biochemical Markers of Toxicity in Patients with Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Linearity and Range Determination for Sulthiame-d4 Calibration Curves in Bioanalysis
This guide provides a comprehensive comparison of the performance of Sulthiame-d4 as an internal standard in the determination of calibration curve linearity and range for the quantification of Sulthiame in biological matrices. The information is intended for researchers, scientists, and drug development professionals involved in bioanalytical method development and validation.
Introduction
Sulthiame is a carbonic anhydrase inhibitor used as an anticonvulsant medication. Accurate quantification of Sulthiame in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variability. This guide outlines the experimental protocol for establishing a linear calibration curve and determining the analytical range using this compound and compares its expected performance with alternative analytical approaches.
Experimental Protocols
A robust determination of linearity and range is fundamental to the validation of any quantitative bioanalytical method. Below is a detailed protocol for establishing the calibration curve for Sulthiame using this compound as an internal standard.
Objective: To determine the linearity and quantifiable range of an LC-MS/MS method for Sulthiame in human plasma using this compound as the internal standard.
Materials and Reagents:
-
Sulthiame reference standard
-
This compound internal standard (IS)
-
Control human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of Sulthiame at a concentration of 1 mg/mL in methanol.
-
Prepare a primary stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
From the this compound primary stock, prepare a working internal standard solution at a concentration of 100 ng/mL in methanol.
-
-
Preparation of Calibration Standards:
-
Prepare a series of working standard solutions of Sulthiame by serial dilution of the primary stock solution with methanol to cover the expected clinical concentration range.
-
Prepare calibration standards by spiking 5 µL of each working standard solution into 95 µL of control human plasma to achieve final concentrations ranging from 0.01 µg/mL to 50 µg/mL. A typical calibration curve may include 8-10 non-zero concentration levels.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard and blank plasma sample, add 300 µL of the working internal standard solution (this compound in methanol).
-
Vortex the samples for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer 250 µL of the supernatant to a clean vial and dilute with 250 µL of water.
-
Vortex the final solution before injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient elution to separate Sulthiame from endogenous matrix components.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
-
Data Analysis and Acceptance Criteria:
-
Construct a calibration curve by plotting the peak area ratio (Sulthiame/Sulthiame-d4) against the nominal concentration of Sulthiame.
-
Perform a linear regression analysis using a weighting factor of 1/x or 1/x².
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
The precision (%CV) of the calibration standards should not exceed 15% (20% for the LLOQ).
-
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[2]
-
The Upper Limit of Quantification (ULOQ) is the highest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[2]
-
Data Presentation
The following tables summarize the expected performance characteristics for a Sulthiame assay using this compound as an internal standard, based on published data and typical validation requirements. For comparison, data from an alternative method (RP-HPLC with UV detection) is also presented.
Table 1: Calibration Curve Performance Comparison
| Parameter | LC-MS/MS with this compound IS | RP-HPLC with UV Detection |
| Linear Range | 0.01 - 50 µg/mL[1] | 2.5 - 15 µg/mL[3] or 20 - 200 µg/mL[4] |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.998[3] or ≥ 0.9999[4] |
| Regression Model | Linear, weighted (1/x or 1/x²) | Linear |
| Internal Standard | This compound | Not always used |
Table 2: Accuracy and Precision Data for this compound Method (Hypothetical Data Based on Typical Acceptance Criteria)
| Concentration Level | Nominal Conc. (µg/mL) | Accuracy (% Bias) | Precision (%CV) |
| LLOQ | 0.01 | -5.0 to 10.0 | ≤ 20.0 |
| Low QC | 0.03 | -8.0 to 5.0 | ≤ 15.0 |
| Mid QC | 10 | -3.0 to 3.0 | ≤ 15.0 |
| High QC | 40 | -7.0 to 2.0 | ≤ 15.0 |
| ULOQ | 50 | -10.0 to 8.0 | ≤ 15.0 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for determining the linearity and range of the Sulthiame calibration curve and the logical relationship for evaluating the performance of the calibration curve.
Caption: Workflow for Sulthiame Calibration Curve Preparation and Analysis.
Caption: Logical Flow for Evaluating Calibration Curve Performance.
Discussion
The use of a deuterated internal standard like this compound in an LC-MS/MS assay offers significant advantages over other analytical techniques such as HPLC-UV. The primary benefit is the ability to compensate for variations in sample extraction, matrix effects, and instrument response, leading to improved accuracy and precision. As shown in Table 1, LC-MS/MS methods typically offer a wider linear dynamic range and superior sensitivity, allowing for the quantification of Sulthiame at lower concentrations. A study utilizing this compound as an internal standard reported a dynamic range extending from 0.01 µg/mL to 50 µg/mL.[1]
In contrast, RP-HPLC methods for Sulthiame have reported narrower linear ranges, such as 2.5 - 15 µg/ml and 20.0–200.0 μg/mL.[3][4] While these methods can demonstrate excellent linearity with high correlation coefficients, their higher limits of quantification may not be suitable for all pharmacokinetic studies where low drug concentrations need to be measured.
While no direct comparative studies between this compound and other potential internal standards (e.g., structural analogs) were identified in the literature search, the use of a stable isotope-labeled internal standard is universally considered the most reliable approach for LC-MS/MS-based bioanalysis. This is because it co-elutes with the analyte and behaves nearly identically during ionization, effectively normalizing for most sources of analytical variability.
Conclusion
For the determination of Sulthiame in biological matrices, the use of this compound as an internal standard in a validated LC-MS/MS method provides a robust, sensitive, and accurate approach. The established linearity and wide dynamic range allow for reliable quantification across a broad spectrum of concentrations relevant to clinical and preclinical research. The detailed experimental protocol and performance characteristics presented in this guide serve as a valuable resource for laboratories seeking to develop and validate similar bioanalytical methods.
References
- 1. Sultiame pharmacokinetic profile in plasma and erythrocytes after single oral doses: A pilot study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability-Indicating High-Performance Liquid Chromatography Assay for the Determination of Sulthiame in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sulthiame Quantification: Accuracy and Precision of Analytical Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic compounds is paramount. This guide provides a detailed comparison of two prominent analytical methods for the quantification of Sulthiame, a carbonic anhydrase inhibitor used in the treatment of epilepsy. We will examine a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard (Sulthiame-d4) and a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
This comparison will delve into the performance characteristics of each method, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs. Key validation parameters, including linearity, accuracy, and precision, will be presented to offer an objective assessment of each method's capabilities.
Comparative Analysis of Method Performance
The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the practical aspects of sample throughput and cost. The following table summarizes the key quantitative performance parameters of the LC-MS/MS and HPLC-UV methods for Sulthiame quantification.
| Performance Parameter | LC-MS/MS with this compound Internal Standard | HPLC-UV with Desethylatrazine Internal Standard |
| Linearity Range | 0.01 - 50 µg/mL | 0.2 - 50.0 µg/mL[1] |
| Correlation Coefficient (R²) | >0.99 (Typical for LC-MS/MS) | > 0.9999[1] |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL | 0.58 µg/mL[1] |
| Limit of Detection (LOD) | 0.001 µg/mL | 0.19 µg/mL[1] |
| Intra-day Precision (CV%) | < 15% (Typical for LC-MS/MS) | 1.06%[1] |
| Inter-day Precision (CV%) | < 15% (Typical for LC-MS/MS) | 1.25%[1] |
| Accuracy (Bias %) | Within ±15% (Typical for LC-MS/MS) | -4.61% to 0.80%[1] |
| Extraction Recovery | High and consistent (Typical with deuterated IS) | ~100%[1] |
Key Insights:
-
The LC-MS/MS method demonstrates superior sensitivity, with a significantly lower LLOQ and LOD compared to the HPLC-UV method. This makes it the preferred choice for studies requiring the quantification of low concentrations of Sulthiame.
-
Both methods exhibit excellent linearity over their respective concentration ranges.
-
The HPLC-UV method, as detailed in the cited study, shows outstanding precision and accuracy. While specific data for the LC-MS/MS method's precision and accuracy were not available in the provided search results, typical performance for such methods using a deuterated internal standard is well within the accepted regulatory limits of <15% CV for precision and ±15% for accuracy. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, leading to high accuracy and precision.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the LC-MS/MS and HPLC-UV methods.
LC-MS/MS Method with this compound Internal Standard
This method is designed for the quantification of Sulthiame in biological matrices such as plasma, whole blood, and urine.
1. Sample Preparation:
-
To 100 µL of the biological matrix (e.g., human plasma), add 300 µL of methanol containing the internal standard, this compound.
-
This step serves to precipitate proteins from the sample.
2. Chromatographic Separation:
-
Column: XSelect HSS T3 column.
-
Mobile Phase: A gradient of water and acetonitrile.
-
Run Time: 5 minutes.
3. Mass Spectrometric Detection:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Sulthiame: m/z 289.0 → 225.1
-
This compound: m/z 293.0 → 229.1
-
HPLC-UV Method with Desethylatrazine Internal Standard
This method is suitable for the determination of Sulthiame in serum/plasma samples.[1]
1. Sample Preparation:
-
The biological fluid is prepared for analysis using a simple protein precipitation method with acetonitrile.[1] Desethylatrazine is used as the internal standard.[1]
2. Chromatographic Separation:
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
3. UV Detection:
-
The detector wavelength is set to an appropriate value to measure the absorbance of Sulthiame.
Visualizing the Workflow
To better illustrate the logical flow of a typical bioanalytical quantification study using an internal standard, the following diagram is provided.
Caption: General workflow for Sulthiame quantification using an internal standard.
The following diagram illustrates the core principle of using an internal standard for accurate quantification.
References
A Comparative Guide to Internal Standards for Sulthiame Quantification: Focus on Limit of Detection and Quantification
For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents is paramount. In the analysis of the antiepileptic drug Sulthiame, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of Sulthiame-d4 and alternative internal standards, with a specific focus on the analytical performance metrics of Limit of Detection (LOD) and Limit of Quantification (LOQ).
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted best practice in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The structural identity and similar physicochemical properties between the analyte and its deuterated counterpart ensure that they behave almost identically during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for matrix effects and variations in instrument response, leading to enhanced precision and accuracy.
Performance of this compound as an Internal Standard
A validated LC-MS/MS method for the quantification of Sulthiame in human plasma utilizing this compound as the internal standard has demonstrated excellent sensitivity. The established Limit of Detection (LOD) for this method was 0.001 µg/mL , and the Limit of Quantification (LOQ) was 0.01 µg/mL . These low detection and quantification limits are crucial for pharmacokinetic studies, particularly in assessing the terminal phase of drug elimination and in therapeutic drug monitoring where concentrations can be low.
Alternative Internal Standard: Desethylatrazine
An alternative approach for Sulthiame quantification involves the use of a structurally analogous internal standard, such as desethylatrazine, in conjunction with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). A validated HPLC-UV method for Sulthiame in human serum and plasma reported an LOD of 0.19 µg/mL and an LOQ of 0.58 µg/mL for Sulthiame itself. While this method provides a viable alternative, the detection and quantification limits are significantly higher than those achieved with the LC-MS/MS method using this compound. It is important to note that a direct comparison is challenging due to the different analytical platforms used.
Further investigation into the detection capabilities for desethylatrazine, albeit in a different context (environmental water analysis using Gas Chromatography-Mass Spectrometry), has shown a limit of detection of 0.01 µg/L . This indicates that desethylatrazine can be detected at very low levels, though this value is not directly transferable to its performance as an internal standard in a bioanalytical method for Sulthiame.
Data Summary
| Internal Standard | Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | LC-MS/MS | Sulthiame | 0.001 µg/mL | 0.01 µg/mL |
| Desethylatrazine | HPLC-UV | Sulthiame | 0.19 µg/mL | 0.58 µg/mL |
Experimental Protocols
LC-MS/MS Method with this compound
-
Sample Preparation: To 100 µL of plasma, 300 µL of a protein precipitation solution (e.g., methanol or acetonitrile) containing this compound at a fixed concentration is added. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.
-
Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for both Sulthiame and this compound are monitored to ensure selectivity and sensitivity.
HPLC-UV Method with Desethylatrazine
-
Sample Preparation: A simple protein precipitation with acetonitrile is performed on serum or plasma samples. Desethylatrazine is added as the internal standard.
-
Chromatography: The analysis is carried out on a C18 reverse-phase column with an isocratic mobile phase, for instance, a mixture of water and acetonitrile.
-
Detection: The UV detector is set to a wavelength where Sulthiame exhibits maximum absorbance.
Logical Workflow for Internal Standard Selection and Method Validation
Caption: Workflow for analytical method development and validation.
Conclusion
The data clearly indicates that for high-sensitivity applications requiring low limits of detection and quantification, an LC-MS/MS method employing this compound as the internal standard is superior. The use of a stable isotope-labeled internal standard is the gold standard for mitigating variability and ensuring the highest quality of quantitative data in bioanalysis. While methods utilizing alternative internal standards like desethylatrazine with HPLC-UV detection are available and can be suitable for certain applications, they do not offer the same level of sensitivity. The choice of internal standard and analytical methodology should be guided by the specific requirements of the research or clinical application, including the expected concentration range of Sulthiame and the desired level of analytical rigor.
Inter-laboratory Comparison of Sulthiame Analysis: A Guide for Researchers
This guide provides a comparative overview of analytical methodologies for the quantification of Sulthiame, a carbonic anhydrase inhibitor used as an anticonvulsant. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive comparison of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the latter employing Sulthiame-d4 as an internal standard. This document summarizes their performance based on published experimental data and provides detailed experimental protocols.
Data Presentation: Performance Characteristics of Analytical Methods
The following tables summarize the quantitative performance of a validated HPLC-UV method and a reported LC-MS/MS method for the analysis of Sulthiame. These tables allow for a direct comparison of the key analytical performance parameters.
Table 1: Comparison of Quantitative Performance Parameters
| Parameter | HPLC-UV Method | LC-MS/MS Method (with this compound) |
| Linearity Range | 0.2 - 50.0 µg/mL | 0.01 - 50 µg/mL |
| Limit of Detection (LOD) | 0.19 µg/mL[1][2] | 0.001 µg/mL |
| Limit of Quantification (LOQ) | 0.58 µg/mL[1][2] | 0.01 µg/mL |
| Internal Standard | Desethylatrazine[2] | This compound |
Table 2: Precision and Accuracy of the HPLC-UV Method [1][2]
| Parameter | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (Bias %) |
| Value | 1.06% | 1.25% | -4.61% to 0.80% |
Table 3: Recovery Data for the HPLC-UV Method [2]
| Analyte | Concentration Level | Mean Recovery (%) | RSD (%) |
| Sulthiame | 0.4 µg/mL | 102.00 | 2.68 |
| 20 µg/mL | 100.30 | 1.34 | |
| Internal Standard | 20 µg/mL | 101.30 | 2.22 |
Experimental Protocols
This section provides detailed methodologies for the HPLC-UV and LC-MS/MS analyses of Sulthiame.
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method
This method is a fully validated assay for the determination of Sulthiame in human serum/plasma samples.[1][2]
a. Sample Preparation: A simple protein precipitation method is employed. To 50 µL of serum or plasma, an appropriate volume of working solutions of Sulthiame and the internal standard (desethylatrazine) are added. Acetonitrile is then added to a final volume of 500 µL to precipitate proteins.[2]
b. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: An isocratic mobile phase consisting of deionized water and methanol (70:30, v/v) can be used.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at 210 nm.[3]
c. Internal Standard: Desethylatrazine is used as the internal standard at a concentration of 20 µg/mL in the final sample.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is utilized for the quantification of Sulthiame in biological matrices such as plasma, whole blood, and urine, with this compound as the internal standard.
a. Sample Preparation: To 100 µL of the biological matrix (e.g., plasma), 300 µL of methanol containing this compound is added for protein precipitation. The mixture is then vortexed, sonicated, and centrifuged. The supernatant is transferred, diluted with water, and vortexed again before injection into the LC-MS/MS system.
b. Chromatographic Conditions:
-
Instrument: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A reversed-phase column such as an XSelect HSS T3 is suitable.
-
Mobile Phase: A water-acetonitrile gradient is typically used.
-
Run Time: A gradient elution over approximately 5 minutes.
c. Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Sulthiame: m/z 289.0 → 225.1
-
This compound: m/z 293.0 → 229.1
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the LC-MS/MS analysis of Sulthiame using this compound as an internal standard.
Caption: Experimental workflow for this compound analysis.
References
- 1. A fully validated HPLC-UV method for determination of sulthiame in human serum/plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability-Indicating High-Performance Liquid Chromatography Assay for the Determination of Sulthiame in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Justification for Using Sulthiame-d4 in Regulated Bioanalysis: A Comparative Guide
In the landscape of regulated bioanalysis, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of quantitative assays. This is particularly critical for methods supporting pharmacokinetic and toxicokinetic studies that inform regulatory submissions. For the analysis of the antiepileptic drug Sulthiame, the use of its stable isotope-labeled (SIL) counterpart, Sulthiame-d4, offers distinct advantages over other alternatives, such as structural analogs. This guide provides a comprehensive comparison, supported by experimental data, to justify the selection of this compound in a regulated environment.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS data can be compromised by several factors, including variability in sample preparation, chromatographic conditions, and, most notably, matrix effects. Matrix effects, caused by co-eluting endogenous components of the biological matrix (e.g., plasma, urine), can suppress or enhance the ionization of the analyte, leading to erroneous quantification.
An ideal internal standard co-elutes with the analyte and experiences the same variations during sample processing and analysis, thereby compensating for these fluctuations. Stable isotope-labeled internal standards are widely considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, ensuring they track the analyte's behavior most effectively, especially in mitigating unpredictable matrix effects.
Comparative Performance: this compound vs. Structural Analog
To illustrate the practical implications of internal standard selection, we compare the performance of a validated LC-MS/MS method using this compound with a validated HPLC-UV method that employs a structural analog, desethylatrazine.
| Parameter | LC-MS/MS with this compound[1] | HPLC-UV with Desethylatrazine (Structural Analog)[2] |
| Linearity Range | 0.01 - 50 µg/mL | 0.2 - 50.0 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL | 0.58 µg/mL |
| Accuracy (Bias) | -1.9% to +11.7% | -4.61% to +0.80% |
| Precision (Intra-day CV) | Not explicitly stated, but method validated | 1.06% |
| Precision (Inter-day CV) | Not explicitly stated, but method validated | 1.25% |
| Matrix Effect | No qualitative matrix effect observed | Not applicable for UV detection, but susceptible to co-eluting interferences |
| Extraction Recovery | Not explicitly stated | ~100% |
Key Observations:
-
Sensitivity: The LC-MS/MS method using this compound demonstrates significantly higher sensitivity, with an LLOQ that is 58 times lower than the HPLC-UV method with a structural analog. This is crucial for accurately characterizing the terminal elimination phase in pharmacokinetic studies.
-
Matrix Effect Compensation: The use of this compound in the LC-MS/MS method effectively compensates for matrix effects, a critical factor for ensuring data reliability in diverse patient populations.[1] While the HPLC-UV method is not subject to ionization-based matrix effects, its selectivity can be compromised by co-eluting substances that absorb at the same UV wavelength.
-
Accuracy and Precision: Both methods demonstrate acceptable accuracy and precision within regulatory limits. However, the inherent ability of a SIL-IS to correct for variability in extraction and ionization typically leads to more consistent and reliable results across different sample lots and patient populations in LC-MS/MS assays.
Experimental Protocols
LC-MS/MS Method for Sulthiame using this compound
This protocol is based on the validated method described by D'Urso et al. (2020).[1]
1. Sample Preparation:
-
To 100 µL of human plasma, hemolyzed whole blood, or hemolyzed red blood cells, add 300 µL of methanol containing this compound as the internal standard.
-
Vortex to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. Liquid Chromatography:
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient of aqueous and organic solvents appropriate for the separation of Sulthiame.
-
Flow Rate: Optimized for the column dimensions.
3. Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
MRM Transitions:
-
Sulthiame: m/z 289.0 → 225.1
-
This compound: m/z 293.0 → 229.1
-
HPLC-UV Method for Sulthiame using Desethylatrazine (Structural Analog)
This protocol is based on the validated method described by Madej et al. (2021).[2]
1. Sample Preparation:
-
To a volume of serum or plasma, add a solution of desethylatrazine in acetonitrile.
-
Vortex to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. High-Performance Liquid Chromatography:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1 mL/min for a standard analytical column.
-
Detection: UV detector set to an appropriate wavelength for Sulthiame.
Justification for this compound in a Regulated Environment
The selection of this compound as the internal standard for the bioanalysis of Sulthiame is strongly justified by its ability to ensure the highest data quality, meeting the stringent requirements of regulatory agencies like the FDA and EMA.
Caption: Logical flow for selecting this compound.
The near-identical chemical nature of this compound to Sulthiame ensures that it behaves similarly during extraction, chromatography, and ionization. This co-elution and co-behavior are critical for compensating for the unpredictable nature of matrix effects, which can vary significantly between individual patient samples. A structural analog, while a viable alternative, will have different physicochemical properties, leading to potential differences in extraction recovery and chromatographic retention, and most importantly, it will not experience the same degree of ion suppression or enhancement as the analyte.
Experimental Workflow for Bioanalysis using this compound
The following diagram illustrates a typical bioanalytical workflow employing this compound as the internal standard.
Caption: Bioanalytical workflow with this compound.
Conclusion
For the regulated bioanalysis of Sulthiame, the use of this compound as an internal standard is unequivocally justified. It provides superior performance in terms of sensitivity and, most critically, in the mitigation of matrix effects, which is a primary concern for regulatory bodies. The use of a stable isotope-labeled internal standard like this compound ensures the generation of high-quality, reliable data that can withstand the scrutiny of regulatory review, ultimately contributing to the successful development of new therapies. While methods using structural analogs can be validated, the inherent advantages of a SIL-IS make it the preferred choice for ensuring the robustness and integrity of bioanalytical data in a regulated setting.
References
Safety Operating Guide
Proper Disposal of Sulthiame-d4: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Sulthiame-d4, a deuterated analogue of the antiepileptic drug Sulthiame, is critical for ensuring laboratory safety and environmental protection. As a sulfonamide compound, Sulthiame possesses inherent chemical hazards that necessitate a structured disposal protocol. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in a research setting, in accordance with U.S. Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines.
Sulthiame Hazard Profile
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[2] |
Experimental Protocols: N/A
This document focuses on disposal procedures and does not cite experimental protocols.
Disposal Workflow for this compound
The primary step in the disposal of any chemical waste is to determine whether it is classified as hazardous under RCRA. This determination will dictate the appropriate disposal pathway. The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures
Step 1: Hazardous Waste Determination
The first and most critical step is to determine if the this compound waste is considered hazardous under RCRA regulations.
-
Consult the Safety Data Sheet (SDS): Review the SDS for Sulthiame. Section 2 (Hazard Identification) and Section 13 (Disposal Considerations) provide crucial information. Sulthiame is designated as harmful if swallowed and is very toxic to aquatic life.[1][2] This aquatic toxicity is a strong indicator that the waste may be classified as hazardous.
-
Evaluate Waste Characteristics: According to the EPA, a pharmaceutical waste is hazardous if it is a "listed waste" or exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[3] While Sulthiame is not specifically a P- or U-listed waste, its toxicity to aquatic life may classify it as a characteristic hazardous waste.
-
Contact your Environmental Health & Safety (EHS) Office: Your institution's EHS office is the ultimate authority for hazardous waste determination. Provide them with all available information on the waste stream (e.g., concentration, solvent, quantity) to receive a definitive classification.
Step 2: Segregation and Storage
Proper segregation prevents the mixing of incompatible waste streams and ensures correct disposal.
-
Separate Waste Streams: Do not mix this compound waste with other chemical or biological waste unless explicitly approved by your EHS office.
-
Use Designated Containers:
-
If classified as RCRA Hazardous: Store in a properly labeled, sealed, and leak-proof hazardous waste container provided by your EHS office. The label should clearly state "Hazardous Waste," the chemical name ("this compound"), and the associated hazards.
-
If classified as Non-Hazardous: Store in a designated container for non-hazardous pharmaceutical waste.[4] The container should be clearly labeled to prevent accidental mixing with regular trash or other waste streams.
-
-
Storage Location: Store waste containers in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.
Step 3: Final Disposal
The final disposal method depends on the hazardous waste determination made in Step 1.
A. If the Waste is Classified as RCRA Hazardous:
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste container.
-
Professional Disposal: The waste must be transported and disposed of by a licensed hazardous waste management company.[3]
-
Incineration: The most common and recommended treatment for hazardous pharmaceutical waste is incineration at a permitted hazardous waste facility.[4]
B. If the Waste is Classified as Non-Hazardous Pharmaceutical Waste:
-
Do Not Sewer: Under no circumstances should non-hazardous pharmaceutical waste be disposed of down the drain.[4] The aquatic toxicity of Sulthiame makes this especially important.
-
Arrange for Pickup: Coordinate with your EHS office or facilities department for the collection of the non-hazardous pharmaceutical waste.
-
Approved Disposal Methods: The preferred disposal method for unused pharmaceuticals is incineration.[5] Depending on state and local regulations, disposal in a permitted solid waste landfill may also be an option.[4]
Key Safety and Regulatory Considerations
-
Personnel Training: All laboratory personnel handling this compound must be trained on its hazards and the proper disposal procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
-
Spill Management: In case of a spill, follow the procedures outlined in the Sulthiame SDS and your institution's chemical spill response plan. Absorb the spill with an inert material and dispose of the contaminated material as hazardous waste.
-
Regulatory Compliance: The disposal of all pharmaceutical waste is governed by federal (EPA, DEA) and state regulations.[6] Always adhere to the specific guidelines established by your institution's EHS department to ensure full compliance. Sulthiame is not currently listed as a controlled substance by the DEA, so DEA-specific disposal regulations do not apply.[7]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Sultiame|61-56-3|MSDS [dcchemicals.com]
- 3. Hazardous Pharmaceuticals Defined | Medical Waste Pros [medicalwastepros.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. Medical Waste, Inc. RCRA Pharmaceutical Waste Management Guide - Medical Waste Inc [medicalwasteinc.com]
- 6. DEA & Pharmaceutical Waste | Clean Earth [cleanearthinc.com]
- 7. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
Essential Safety and Logistical Information for Handling Sulthiame-d4
Hazard Identification and Personal Protective Equipment (PPE)
Sulthiame is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory to minimize exposure risk.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant Gloves (e.g., Nitrile) | Inspect gloves for integrity before use and change frequently. |
| Body Protection | Laboratory Coat | Should be fully buttoned. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the powder form to avoid inhalation.[2] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of Sulthiame-d4 and ensuring a safe laboratory environment.
Operational Plan for Handling
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. A designated area for handling potent compounds is recommended.
-
Ventilation : Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2]
-
Weighing : When weighing the powdered form, use an enclosure or a balance with a draft shield to prevent dissemination of dust.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage Plan
| Condition | Requirement |
| Temperature | Store at the temperature specified by the manufacturer, typically in a cool, dry place. |
| Container | Keep the container tightly closed to prevent contamination.[3][4] |
| Incompatibilities | Store away from strong oxidizing agents.[4] |
Emergency Procedures and First Aid
In the event of an exposure, immediate and appropriate first aid is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[3][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Disposal Plan
All waste materials contaminated with this compound must be considered hazardous waste.
Waste Disposal Protocol
-
Collection : Collect all solid waste (e.g., contaminated gloves, weigh paper, vials) in a designated, labeled hazardous waste container.
-
Liquid Waste : Collect liquid waste in a separate, labeled hazardous waste container.
-
Disposal : Dispose of all waste in accordance with local, state, and federal regulations. This should be done through an approved waste disposal company.[3][4]
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for handling this compound in a laboratory setting, from receiving to disposal. Adherence to this workflow is essential for safety and experimental integrity.
Caption: Standard laboratory workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
